CYM-5482
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-10-16(17(22)12-21-18(23)8-9-19(21)24)14(2)20(13)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRESCQKIRPOOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CYM-5482: A Technical Guide to its Mechanism of Action as a Sphingosine-1-Phosphate Receptor 2 (S1PR2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of CYM-5482, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). S1PR2 is a G protein-coupled receptor implicated in a diverse range of physiological and pathological processes, including vascular function, inflammation, and cell migration. Understanding the molecular interactions and downstream signaling cascades initiated by this compound is crucial for its application as a research tool and its potential development as a therapeutic agent. This document details the primary signaling pathways modulated by this compound, presents quantitative data on its activity, and provides comprehensive protocols for key experimental assays used to characterize its function.
Introduction to this compound and S1PR2
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five G protein-coupled receptors, S1PR1-5. These receptors play critical roles in regulating a myriad of cellular processes. S1PR2, in particular, is widely expressed and known for its often opposing effects to S1PR1. While S1PR1 is primarily coupled to Gi and promotes cell migration and endothelial barrier enhancement, S1PR2 couples to Gα12/13, Gq, and Gi, leading to more complex and context-dependent cellular responses.
This compound has been identified as a potent and selective agonist for S1PR2, making it an invaluable tool for dissecting the specific roles of this receptor in various biological systems.
Quantitative Data for S1PR2 Ligands
The following table summarizes the quantitative data for this compound and other relevant S1PR2 ligands. This data is essential for designing and interpreting experiments aimed at understanding S1PR2 function.
| Compound | Action | Parameter | Value (µM) | Cell Line/Assay | Reference |
| This compound | Agonist | EC50 | 1.0 | S1PR2 CRE-bla reporter assay | [1] |
| This compound | Agonist | IC50 | 1.0 | Not specified | [2] |
| This compound | Agonist | EC50 | 1.03 | Not specified | [2] |
| CYM-5520 | Allosteric Agonist | EC50 | 0.48 | Not specified | [3] |
| JTE-013 | Antagonist | IC50 | 0.053 | [33P]-S1P competition binding assay | [1] |
| JTE-013 | Antagonist | Kᵢ | 0.020 | S1PR2 CRE-bla reporter assay | [1] |
| S1P | Endogenous Agonist | IC50 | 0.025 | [33P]-S1P competition binding assay | [1] |
Mechanism of Action and Signaling Pathways
Activation of S1PR2 by this compound initiates a cascade of intracellular signaling events, primarily through the Gα12/13 family of G proteins. This leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This canonical pathway has significant implications for cytoskeletal dynamics, cell migration, and endothelial barrier function.
The Gα12/13-RhoA-ROCK Pathway
The predominant signaling pathway activated by S1PR2 is the Gα12/13-RhoA-ROCK axis.[4][5] This pathway is central to many of the cellular effects of S1PR2 activation.
Figure 1: this compound/S1PR2 Signaling Pathway
Mechanism:
-
Ligand Binding: this compound binds to and activates S1PR2.
-
G Protein Activation: Activated S1PR2 acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G protein Gα12/13, promoting the exchange of GDP for GTP.
-
RhoGEF Activation: The activated Gα12/13 subunit then activates a RhoGEF.
-
RhoA Activation: The activated RhoGEF facilitates the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.
-
ROCK Activation: Active RhoA-GTP binds to and activates ROCK.
-
Downstream Effects: ROCK phosphorylates numerous substrates, including Myosin Light Chain (MLC), leading to increased actin-myosin contractility and stress fiber formation. This cytoskeletal reorganization is a key driver of cellular responses such as the inhibition of cell migration and an increase in endothelial permeability.[6]
Regulation of PTEN
S1PR2 activation has been shown to regulate the activity of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[5][7] ROCK, a downstream effector of RhoA, can phosphorylate and activate PTEN. Activated PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This reduction in PIP3 levels leads to the inhibition of the prosurvival and pro-migratory PI3K/Akt signaling pathway. This provides a mechanism by which S1PR2 activation can antagonize the effects of growth factors and other stimuli that signal through PI3K.
Other Signaling Pathways
In addition to the canonical Gα12/13-RhoA pathway, S1PR2 activation can also influence other signaling cascades, including:
-
NF-κB Pathway: In some cellular contexts, S1PR2 activation has been linked to the activation of the NF-κB pathway, a key regulator of inflammation and immune responses.[5]
-
AKT/eNOS Pathway: In endothelial cells, S1PR2 signaling can negatively regulate the AKT/eNOS pathway, which is important for angiogenesis and vascular homeostasis.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
S1PR2 Activation Assay (CRE-bla Reporter Assay)
This assay measures the activation of S1PR2 by quantifying the activity of a cAMP Response Element (CRE) coupled to a beta-lactamase (bla) reporter gene. S1PR2 can couple to Gs, leading to an increase in cAMP and subsequent activation of the CRE promoter.
Materials:
-
CHO-K1 cells stably expressing S1PR2 and a CRE-bla reporter gene
-
Assay Medium: Opti-MEM I reduced serum medium
-
This compound
-
LiveBLAzer™-FRET B/G Substrate Kit (containing CCF4-AM)
-
384-well black-walled, clear-bottom plates
Protocol:
-
Cell Plating:
-
Harvest and resuspend the S1PR2-CRE-bla CHO-K1 cells in Assay Medium to a density of 312,500 cells/mL.
-
Dispense 32 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16-20 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Medium.
-
Add 8 µL of the diluted compound to the respective wells. For control wells, add 8 µL of Assay Medium.
-
Incubate the plate for 5 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Substrate Loading:
-
Prepare the 6X LiveBLAzer™-FRET B/G substrate solution according to the manufacturer's instructions.
-
Add 8 µL of the 6X substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring emission at 460 nm and 530 nm with excitation at 409 nm.
-
The ratio of blue (460 nm) to green (530 nm) fluorescence is calculated to determine the extent of beta-lactamase activity, which corresponds to S1PR2 activation.
-
Figure 2: CRE-bla Reporter Assay Workflow
RhoA Activation Assay (Pull-down and Western Blot)
This assay is used to measure the levels of active, GTP-bound RhoA in cells following stimulation with this compound.
Materials:
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
This compound
-
RhoA Activation Assay Biochem Kit (containing Rhotekin-RBD beads)
-
Lysis/Wash Buffer
-
Protease Inhibitor Cocktail
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-RhoA antibody
-
GTPγS (positive control) and GDP (negative control)
Protocol:
-
Cell Culture and Stimulation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 2-4 hours prior to stimulation.
-
Treat cells with the desired concentration of this compound for a specified time (e.g., 5-15 minutes). A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice with ice-cold Lysis/Wash Buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-down of Active RhoA:
-
Normalize the protein concentration of the lysates.
-
To an appropriate volume of lysate (e.g., 500 µg of total protein), add Rhotekin-RBD agarose beads.
-
Incubate the mixture for 1 hour at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three times with Lysis/Wash Buffer.
-
After the final wash, aspirate the supernatant completely.
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.
-
Quantify the band intensity to determine the relative amount of active RhoA. A fraction of the total cell lysate should be run in parallel to determine the total RhoA levels.
-
Figure 3: RhoA Activation Assay Workflow
Endothelial Permeability Assay (Transwell Assay)
This assay measures the ability of this compound to alter the permeability of an endothelial cell monolayer to a tracer molecule.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Endothelial cell growth medium
-
This compound
-
FITC-dextran (or another fluorescent tracer)
-
Fluorescence plate reader
Protocol:
-
Endothelial Monolayer Formation:
-
Seed endothelial cells onto the Transwell inserts at a high density.
-
Culture the cells for 2-3 days, or until a confluent monolayer is formed. The formation of a tight barrier can be verified by measuring the transendothelial electrical resistance (TEER).
-
-
Treatment with this compound:
-
Replace the medium in the upper and lower chambers with fresh, serum-free medium.
-
Add this compound at the desired concentration to the upper chamber.
-
Incubate for a specified period (e.g., 1-24 hours) to allow the compound to exert its effect on the endothelial barrier.
-
-
Permeability Measurement:
-
To the upper chamber, add a known concentration of FITC-dextran.
-
At various time points (e.g., 30, 60, 120 minutes), collect a sample from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the amount of FITC-dextran that has passed through the monolayer at each time point.
-
Compare the permeability of the this compound-treated monolayers to that of vehicle-treated controls. An increase in fluorescence in the lower chamber indicates increased permeability.
-
Figure 4: Endothelial Permeability Assay Workflow
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay assesses the effect of this compound on the directional migration of cells towards a chemoattractant.
Materials:
-
Cell line of interest
-
Boyden chamber or Transwell inserts (typically 8 µm pore size)
-
24-well plates
-
Cell culture medium with and without serum (or a specific chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Cell Preparation:
-
Serum-starve the cells for 2-4 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle.
-
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period sufficient for cell migration to occur (this will vary depending on the cell type, typically 4-24 hours).
-
-
Removal of Non-migrated Cells:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
-
Figure 5: Cell Migration Assay Workflow
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted roles of S1PR2. Its ability to potently and selectively activate the receptor allows for the precise interrogation of the Gα12/13-RhoA-ROCK signaling axis and its downstream consequences. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the effects of this compound in various cellular and physiological contexts. A thorough understanding of its mechanism of action is paramount for advancing our knowledge of S1PR2 biology and for the potential development of novel therapeutics targeting this important receptor.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
CYM-5482: A Technical Guide to a Selective S1P2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM-5482 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating S1P2 receptor biology and for professionals involved in the development of novel therapeutics targeting this receptor.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione, is a small molecule agonist of the S1P2 receptor.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione | [1] |
| SMILES | CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C(=O)CCC3=O | [1] |
| CAS Number | 852230-33-2 | |
| Molecular Formula | C19H20N2O3 | [1] |
| Molecular Weight | 324.4 g/mol | [1] |
| Physical State | Solid, light brown to brown powder | |
| Purity | ≥98% (commonly available) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability |
Pharmacological Properties
This compound is a selective agonist for the S1P2 receptor, exhibiting potent activity in in vitro assays. Its key pharmacological parameters are detailed below.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 1.0 µM | Competitive binding assay against a known ligand. | [2] |
| EC50 | 1.03 µM | Functional assay measuring receptor activation (e.g., calcium mobilization or reporter gene assay). | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating the S1P2 receptor. The S1P2 receptor is known to couple to several G protein families, primarily Gαi, Gαq, and Gα12/13, leading to the activation of downstream signaling cascades. The activation of the Gα12/13 pathway is a prominent signaling axis for S1P2, which subsequently activates the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[3] This pathway plays a crucial role in regulating cell migration, cytoskeletal dynamics, and cell-cell adhesion.[1][3]
The signaling cascade initiated by this compound binding to the S1P2 receptor can be visualized as follows:
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound has been described in the literature.[4] The key steps are outlined below:
Materials:
-
1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone
-
N,N-Diisopropylethylamine (DIPEA)
-
Succinimide
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Brine solution
Procedure:
-
To a solution of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone in DMF, add DIPEA and succinimide.
-
Heat the reaction mixture in a microwave reactor at 130°C for 40 minutes.[4]
-
After cooling, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a gradient of DCM and MeOH to yield this compound as a pale yellow powder.[4]
In Vitro Cell Proliferation Assay (MTT/MTS Assay)
The anti-proliferative effects of this compound on cancer cell lines can be assessed using a standard MTT or MTS assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (Growth Inhibition 50) value.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound to the S1P2 receptor.
Materials:
-
Cells expressing the S1P2 receptor (e.g., S1PR2-CRE bla cells)
-
Radiolabeled S1P (e.g., [33P]-S1P)
-
This compound
-
Binding buffer (e.g., 20 mM Tris, pH 7.5, 100 mM NaCl, 15 mM NaF, with protease inhibitors)
-
24-well plates
-
Scintillation counter
Procedure:
-
Seed S1P2-expressing cells into 24-well plates and culture overnight.
-
Replace the culture medium with a serum-free medium for a few hours before the assay.
-
At 4°C, remove the medium and add the binding buffer containing a fixed concentration of radiolabeled S1P and varying concentrations of unlabeled this compound.[4]
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.
-
Wash the cells with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Potential Research Applications
Given its selective agonism for the S1P2 receptor, this compound is a valuable tool for investigating the role of this receptor in various biological processes. Its potential in cancer research is of particular interest, as S1P2 signaling has been shown to influence tumor cell migration and proliferation.[2] Further research may explore the therapeutic potential of modulating S1P2 activity with compounds like this compound in oncology and other disease areas where S1P2 is implicated.
Conclusion
This compound is a well-characterized, selective agonist of the S1P2 receptor. This guide provides essential technical information, including its chemical and pharmacological properties, mechanism of action, and detailed experimental protocols, to facilitate its use in scientific research and drug discovery. The availability of this selective chemical probe will undoubtedly contribute to a deeper understanding of S1P2 receptor biology and its role in health and disease.
References
- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
The Functional Profile of CYM-5482: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM-5482 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Identified through high-throughput screening, this compound serves as a valuable chemical probe for elucidating the roles of S1PR2 in cellular signaling.[1] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, with a focus on its interaction with S1PR2 and the subsequent downstream signaling cascades. The information presented herein is intended to support further research into the therapeutic potential of targeting S1PR2 in various disease contexts, including cancer.[2]
Introduction to this compound and S1PR2
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[1] These receptors are involved in regulating a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation.[1] The S1P receptor subtype 2 (S1PR2) is broadly expressed and has been shown to couple to multiple G protein families, including Gαi, Gαq, and notably Gα12/13.[1][3] Activation of the Gα12/13 pathway by S1PR2 leads to the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, cell morphology, and migration.[4][5][6]
This compound was identified as a potent and selective agonist for S1PR2.[1][2] Its discovery has facilitated the study of S1PR2-mediated signaling and has paved the way for the development of more potent and selective S1PR2 modulators.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound in relation to its activity at the S1PR2.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 1.03 µM | CRE-bla reporter assay | CHO cells | [1] |
| IC50 | 1.0 µM | Not Specified | Not Specified | [2] |
Mechanism of Action and Signaling Pathways
This compound functions as an agonist at the S1PR2, initiating a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of S1PR2 to the Gα12/13 family of G proteins.
S1PR2-Gα12/13-RhoA Signaling Pathway
Upon binding of this compound, S1PR2 undergoes a conformational change that facilitates the activation of heterotrimeric Gα12/13 proteins. This leads to the dissociation of the Gα subunit from the Gβγ dimer. The activated Gα12/13 subunit then interacts with and activates RhoGEFs (guanine nucleotide exchange factors), which in turn catalyze the exchange of GDP for GTP on the small GTPase RhoA. GTP-bound RhoA is the active form and proceeds to activate downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK). ROCK activation leads to a variety of cellular responses, including stress fiber formation, focal adhesion assembly, and inhibition of cell migration.[4][5][6]
Caption: S1PR2 signaling cascade initiated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the probable protocols for key assays used in the characterization of this compound, based on the available literature.
CRE-bla Reporter Assay for S1PR2 Activation
This assay was employed in the initial high-throughput screening to identify S1PR2 agonists.[1] It measures the activation of a cyclic AMP (cAMP) response element (CRE) promoter coupled to a β-lactamase (bla) reporter gene.
Objective: To determine the potency (EC50) of this compound in activating S1PR2.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably co-expressing human S1PR2 and a CRE-bla reporter construct.
-
Assay medium: Opti-MEM or similar serum-free medium.
-
LiveBLAzer™ FRET-B/G Substrate (or similar β-lactamase substrate).
-
This compound stock solution (in DMSO).
-
384-well black, clear-bottom assay plates.
Procedure:
-
Cell Plating: Seed the S1PR2-CRE-bla CHO cells into 384-well plates at a density of 10,000 cells/well in 20 µL of assay medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay medium to the desired final concentrations.
-
Compound Addition: Add 5 µL of the diluted this compound solutions to the respective wells of the cell plate. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plates for 5 hours at 37°C in a humidified 5% CO2 incubator.
-
Substrate Loading: Prepare the β-lactamase substrate solution according to the manufacturer's instructions. Add 5 µL of the substrate solution to each well.
-
Incubation: Incubate the plates for 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plates on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm (blue) and 530 nm (green).
-
Data Analysis: Calculate the ratio of green to blue fluorescence for each well. Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Workflow for the CRE-bla reporter assay.
Selectivity Profile
In Vivo Studies and Therapeutic Potential
Currently, there is a lack of published in vivo studies specifically investigating the effects of this compound. However, its potential for research in cancer has been noted.[2] The S1PR2 signaling pathway has been implicated in various aspects of cancer biology, including tumor cell survival, migration, and angiogenesis. Therefore, as a selective S1PR2 agonist, this compound represents a valuable tool to probe the therapeutic potential of targeting this receptor in preclinical cancer models.
Conclusion
This compound is a foundational tool compound for the study of S1PR2 biology. Its identification as a potent and selective S1PR2 agonist has enabled a deeper understanding of the Gα12/13-RhoA signaling axis downstream of this receptor. While further studies are required to fully elucidate its in vivo efficacy and complete selectivity profile, this compound and its analogs remain critical for ongoing research into the physiological and pathological roles of S1PR2 and for the development of novel therapeutics targeting this receptor.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of S1PR2–heterotrimeric G13 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The balance between Gαi-Cdc42/Rac and Gα12/13-RhoA pathways determines endothelial barrier regulation by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1PR2 sphingosine-1-phosphate receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of CYM-5482, a Selective S1PR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CYM-5482, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). This document details the synthetic route, experimental protocols for key biological assays, and an analysis of its mechanism of action through the S1PR2 signaling pathway. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding and application in a research and drug development context.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes, including cell growth, survival, migration, and differentiation. It exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P2 receptor subtype is coupled to Gα12/13 proteins and is known to play a crucial role in modulating cell morphology, migration, and vascular function through the activation of the RhoA signaling pathway. The development of selective S1PR2 modulators is of significant interest for investigating the physiological and pathological roles of this receptor and for its potential as a therapeutic target in various diseases.
This compound has been identified as a potent and selective agonist for S1PR2.[1] This guide serves as a technical resource for researchers working on S1PR2 and related drug discovery programs.
Discovery of this compound
The discovery of this compound was the result of a high-throughput screening (HTS) campaign aimed at identifying novel S1PR2 agonists. The initial screening of a compound library led to the identification of a hit compound which, following structure-activity relationship (SAR) optimization, resulted in the development of this compound.
Synthesis and Characterization of this compound
The chemical synthesis of this compound is a multi-step process. The detailed protocol is provided below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone
This intermediate is the precursor for the final compound.
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone
-
Succinamide
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Procedure:
-
To a solution of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone (50 mg, 0.191 mmol) in DMF, add DIPEA (66 μl, 0.38 mmol) and succinamide (38 mg, 0.38 mmol) sequentially.
-
Heat the reaction mixture in a microwave reactor at 130°C for 40 minutes.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (4 x 50 ml).
-
Combine the organic phases, wash with brine (2 x 50 ml), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a DCM/MeOH solvent system to yield this compound as a pale yellow powder (12 mg, 19% yield).[2]
-
Characterization Data
The structure and purity of the synthesized this compound were confirmed by various analytical techniques.
| Analysis | Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.34-7.25 (m, 3H), 6.87 (d, J = 7.68 Hz, 2H), 6.34 (s, 1H), 5.05 (s, 2H), 4.73 (s, 2H), 2.84 (s, 4H), 2.45 (s, 3H), 2.14 (s, 3H)[2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 186.46, 177.91, 137.72, 138.00, 137.20, 129.83, 129.64, 128.42, 126.35, 117.68, 107.64, 47.52, 46.36, 29.20, 13.08, 12.70[2] |
| IR (cm⁻¹) | 1702 (s), 1663 (s)[2] |
| MS (EI) m/z | 325 (M+H)⁺[2] |
Biological Activity and Characterization
This compound has been characterized as a potent and selective S1PR2 agonist through a series of in vitro assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds.
| Compound | Assay | Receptor | Activity (µM) | Reference |
| This compound | IC₅₀ | S1PR2 | 1.0 | [1] |
| This compound | EC₅₀ | S1PR2 | 1.03 | [1] |
| S1P | IC₅₀ (³³P-S1P binding) | S1PR2 | 0.025 | [2] |
| JTE-013 | IC₅₀ (³³P-S1P binding) | S1PR2 | 0.053 | [2] |
| CYM-5520 | EC₅₀ (CRE-bla assay) | S1PR2 | 1.6 | [2] |
Experimental Protocols for Biological Assays
4.2.1. S1PR2 CRE-bla Reporter Assay
This assay measures the activation of S1PR2 by quantifying the downstream activation of a cyclic AMP response element (CRE) coupled to a β-lactamase (bla) reporter gene.
-
Cell Line: CHO cells stably expressing human S1PR2 and a CRE-bla reporter construct.
-
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Add test compounds (e.g., this compound) at various concentrations.
-
Incubate for a specified period (e.g., 5 hours) at 37°C.
-
Add the β-lactamase substrate and incubate at room temperature.
-
Measure the fluorescence resonance energy transfer (FRET) signal to determine β-lactamase activity, which correlates with S1PR2 activation.
-
4.2.2. ³³P-S1P Radioligand Competition Binding Assay
This assay determines the binding affinity of a compound to S1PR2 by measuring its ability to compete with the binding of radiolabeled S1P.
-
Materials:
-
Membranes from cells overexpressing S1PR2.
-
³³P-labeled S1P.
-
Test compounds.
-
Binding buffer (e.g., 20 mM Tris, pH 7.5, 100 mM NaCl, 15 mM NaF, 1 mM Na₃VO₄, and protease inhibitors).[3]
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of ³³P-S1P and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of ³³P-S1P.
-
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the S1PR2 receptor. Upon binding, it initiates a downstream signaling cascade primarily through the Gα12/13 family of G proteins.
S1PR2 Signaling Pathway
Activation of S1PR2 by this compound leads to the activation of Gα12/13, which in turn activates the small GTPase RhoA. RhoA, through its downstream effector Rho-associated kinase (ROCK), modulates the phosphorylation of various substrates, including Myosin Light Chain (MLC), leading to changes in the actin cytoskeleton, cell shape, and motility.
References
CYM-5482: A Technical Guide to a Selective S1PR2 Allosteric Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM-5482 is a small molecule identified through high-throughput screening as a selective agonist of the Sphingosine 1-phosphate receptor 2 (S1PR2).[1] It functions as a positive allosteric modulator, activating the receptor at a site distinct from the orthosteric binding site of the endogenous ligand, sphingosine-1-phosphate (S1P). This technical guide provides a comprehensive overview of this compound, including its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization. While in vivo data for this compound is not publicly available, this document also discusses the potential therapeutic implications of selective S1PR2 agonism based on studies with analogous compounds.
Introduction to S1PR2
Sphingosine-1-phosphate receptors (S1PRs) are a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5, that play crucial roles in a myriad of physiological and pathological processes.[2] S1PR2, in particular, is widely expressed and has been implicated in the regulation of cell migration, vascular function, inflammation, and tumorigenesis.[1] Unlike S1PR1, which is primarily coupled to Gi and promotes cell migration, S1PR2 exhibits promiscuous coupling to multiple G protein families, including Gq, Gs, Gi/o, and G12/13, leading to diverse and often opposing cellular responses.[3] The development of selective modulators for S1PR2, such as this compound, is crucial for dissecting its complex signaling and exploring its therapeutic potential.
Quantitative Data for this compound and Related Compounds
The following tables summarize the available quantitative data for this compound and its more potent analog, CYM-5520, as well as the endogenous ligand S1P and the S1PR2 antagonist JTE-013.
Table 1: In Vitro Agonist Activity at S1PR2
| Compound | EC50 (µM) | Max Activity (% of 1 µM S1P) | Assay Type | Cell Line | Reference |
| This compound | 1.03 | 95% | CRE-bla reporter | CHO | [2] |
| CYM-5520 | 0.48 | 100% | CRE-bla reporter | CHO | [2] |
| S1P | 0.01 | 100% | Glo-sensor cAMP | CHO | [2] |
Table 2: S1PR2 Binding Affinity and Selectivity of this compound & Analogs
| Compound | S1PR2 | S1PR1 | S1PR3 | S1PR4 | S1PR5 | Reference |
| This compound | Agonist (EC50 = 1.03 µM) | Inactive | Inactive | Inactive | Inactive | [2] |
| CYM-5520 | Allosteric Agonist (EC50 = 0.48 µM) | Inactive | Inactive | Inactive | Inactive | [2][4] |
Note: "Inactive" indicates that the compounds did not show agonist activity in the respective S1P receptor agonist assays.
Table 3: Competitive Binding at S1PR2
| Compound | IC50 (nM) | Assay Type | Radioligand | Reference |
| S1P | 25 | Radioligand Binding | [33P]-S1P | [2] |
| JTE-013 | 53 | Radioligand Binding | [33P]-S1P | [2] |
| CYM-5520 | No displacement | Radioligand Binding | [33P]-S1P | [2] |
S1PR2 Signaling Pathways
Activation of S1PR2 by an agonist like this compound initiates a cascade of intracellular signaling events through its coupling to various G proteins. The diagram below illustrates the primary signaling pathways associated with S1PR2.
Caption: S1PR2 Signaling Pathways Modulated by this compound.
Experimental Protocols
S1PR2 Functional Agonist Assay (CRE-bla Reporter Assay)
This protocol is adapted from Satsu et al., 2013.[2]
Objective: To determine the agonist activity of a test compound at the S1PR2 receptor.
Materials:
-
S1PR2-CRE-bla CHO stable cell line
-
Opti-MEM reduced serum medium
-
Fetal Bovine Serum (FBS)
-
LiveBLAzer™ FRET-B/G Loading Kit (with CCF4-AM)
-
Test compound (e.g., this compound)
-
S1P (positive control)
-
DMSO (vehicle control)
-
384-well black, clear-bottom assay plates
Methodology:
-
Cell Plating:
-
Culture S1PR2-CRE-bla CHO cells in Opti-MEM supplemented with 10% FBS.
-
Harvest cells and resuspend in fresh medium.
-
Plate 2,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and controls in DMSO.
-
Add the diluted compounds to the cell plate. The final DMSO concentration should be ≤ 0.5%.
-
-
Incubation:
-
Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.
-
-
Substrate Loading:
-
Prepare the CCF4-AM substrate solution according to the manufacturer's instructions.
-
Add the substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm (blue) and 530 nm (green).
-
The ratio of blue to green fluorescence indicates the level of β-lactamase activity, which corresponds to CRE-mediated gene expression and S1PR2 activation.
-
Radioligand Binding Assay
This protocol is adapted from Satsu et al., 2013, and is used to assess competitive binding to the orthosteric site of S1PR2.[2]
Objective: To determine if a test compound competes with the endogenous ligand S1P for binding to S1PR2.
Materials:
-
S1PR2-expressing CHO cell membranes
-
[33P]-S1P (radioligand)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA)
-
Test compound (e.g., CYM-5520)
-
Unlabeled S1P (for determining non-specific binding and as a positive control)
-
JTE-013 (positive control antagonist)
-
96-well filter plates
-
Scintillation fluid and counter
Methodology:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, serially diluted test compound or unlabeled S1P, and S1PR2-expressing cell membranes.
-
-
Radioligand Addition:
-
Add [33P]-S1P to each well to a final concentration of approximately 0.1-0.5 nM.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
-
Quantification:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for compounds that displace [33P]-S1P binding.
-
Experimental and Logical Workflows
Characterization of a Selective S1PR2 Allosteric Agonist
The following diagram outlines a typical workflow for the discovery and characterization of a selective S1PR2 allosteric agonist like this compound.
Caption: Workflow for S1PR2 Allosteric Agonist Discovery.
In Vivo Potential and Future Directions
While no in vivo studies have been published for this compound, research on its more potent analog, CYM-5520, provides insights into the potential therapeutic applications of selective S1PR2 agonism. In a murine model of osteoporosis, CYM-5520 was shown to increase bone mass, suggesting a role for S1PR2 in bone formation.[4]
The diverse signaling of S1PR2 presents both opportunities and challenges for drug development. The context-dependent and cell-type-specific effects of S1PR2 activation necessitate careful investigation in relevant disease models. Future research should focus on:
-
Pharmacokinetics and Toxicology: Elucidating the in vivo disposition and safety profile of this compound or optimized analogs.
-
In Vivo Efficacy: Evaluating the therapeutic potential of selective S1PR2 agonists in models of diseases where S1PR2 is implicated, such as certain cancers, fibrosis, and inflammatory disorders.
-
Biased Agonism: Investigating whether allosteric modulators like this compound can be designed to selectively activate specific G protein pathways downstream of S1PR2, thereby refining the therapeutic effect and minimizing off-target effects.
Conclusion
This compound is a valuable research tool for probing the complex biology of S1PR2. As a selective allosteric agonist, it offers a means to activate the receptor in a manner distinct from the endogenous ligand. The data and protocols presented in this guide provide a foundation for researchers to utilize this compound and related compounds in their investigations of S1PR2 signaling and its role in health and disease. Further studies are warranted to fully understand the therapeutic potential of this class of molecules.
References
Foundational Research on CYM-5482: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on CYM-5482, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). This document synthesizes key data on its biochemical activity, details the experimental methodologies used for its characterization, and visualizes the complex signaling pathways it modulates.
Introduction to this compound
This compound is a small molecule compound identified as a selective and potent agonist for the S1PR2, a G protein-coupled receptor (GPCR).[1] S1PR2 is implicated in a variety of physiological and pathological processes, including cell migration, vascular function, and immune cell trafficking, making it a significant target for therapeutic development.[2][3] this compound serves as a critical tool for elucidating the biological roles of S1PR2. Research suggests that this compound and related compounds may be allosteric agonists, binding to a site on the receptor distinct from the endogenous ligand, sphingosine-1-phosphate (S1P).[4][5]
Quantitative Data
The following table summarizes the key quantitative parameters defining the in vitro activity of this compound. This data is derived from functional assays assessing the compound's potency and efficacy at the human S1PR2.
| Parameter | Value (µM) | Description | Reference |
| EC50 | 1.03 | The concentration of this compound that elicits a half-maximal response in a functional assay, indicating its potency as an agonist. | [4] |
| IC50 | 1.0 | The concentration of this compound that displaces 50% of a radiolabeled ligand from the S1PR2, indicating its binding affinity. | [1][6] |
S1PR2 Signaling Pathways
Activation of S1PR2 by an agonist such as this compound initiates a cascade of intracellular signaling events through the coupling of heterotrimeric G proteins. S1PR2 is known to couple with three main families of G proteins: Gα12/13, Gαq, and Gαi, leading to the activation of distinct downstream effector pathways.[7][8]
Gα12/13-Mediated RhoA Pathway
The coupling of S1PR2 to the Gα12/13 family of G proteins is a primary signaling axis. This interaction leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, cell motility, and proliferation.[2][9]
Gαq-Mediated PLC Pathway
S1PR2 activation can also proceed through Gαq coupling, which stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for various cellular responses, including proliferation and inflammation.[7][10]
Gαi-Mediated Signaling
S1PR2 can also couple to Gαi, which typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of Gi can activate other signaling pathways, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK/ERK) cascade, which are critical for cell survival and proliferation.[7][11]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the principles of key assays used to characterize this compound.
Radioligand Binding Assay (for IC50 Determination)
This competitive binding assay measures the affinity of a test compound (this compound) for its receptor (S1PR2) by quantifying its ability to displace a radiolabeled ligand.
-
Cell Membrane Preparation: Membranes from cells overexpressing S1PR2 are prepared by homogenization and centrifugation.
-
Assay Components: The assay includes the cell membranes, a radiolabeled S1P ligand (e.g., [32P]S1P or [33P]S1P), and varying concentrations of the unlabeled test compound (this compound).[12][13]
-
Incubation: The components are incubated together to allow for competitive binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve.
CRE-bla Reporter Assay (for EC50 Determination)
This cell-based functional assay measures the activation of a G protein-coupled receptor by quantifying the expression of a reporter gene. The assay mentioned for a related compound involves a CRE-bla reporter system.[4]
-
Cell Line: A host cell line (e.g., CHO-K1) is engineered to stably express the S1PR2 receptor and a β-lactamase (bla) reporter gene under the control of a cyclic AMP response element (CRE).
-
Principle: Activation of S1PR2, particularly through Gs or Gi pathways that modulate cAMP levels, leads to changes in CRE-mediated gene expression.
-
Assay Procedure:
-
Cells are plated in a microtiter plate.
-
Varying concentrations of the agonist (this compound) are added to the wells.
-
After an incubation period, a FRET-based β-lactamase substrate is added.
-
β-lactamase expression, indicative of receptor activation, cleaves the substrate, disrupting FRET and causing a change in the fluorescence emission ratio (e.g., from green to blue).
-
-
Data Analysis: The change in the fluorescence ratio is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC50 is calculated.
Calcium Mobilization Assay
This functional assay is used to detect the activation of GPCRs that couple to Gαq, leading to an increase in intracellular calcium.[14][15]
-
Cell Loading: Cells expressing S1PR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Agonist Addition: The test compound (this compound) is added to the cells.
-
Signal Detection: Upon receptor activation and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader or microscope.
-
Data Analysis: The peak fluorescence intensity is plotted against the agonist concentration to determine the dose-response relationship and calculate the EC50.
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted roles of the S1PR2 receptor. Its characterization through binding and functional assays has provided quantitative insights into its potency and efficacy. The elucidation of the S1PR2 signaling network, involving Gα12/13, Gαq, and Gαi pathways, highlights the complexity of cellular responses to S1P signaling. The detailed experimental protocols provided in this guide serve as a foundation for further research into the therapeutic potential of modulating the S1PR2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | S1PR2激动剂 | MCE [medchemexpress.cn]
- 7. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The balance between Gαi-Cdc42/Rac and Gα12/13-RhoA pathways determines endothelial barrier regulation by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and in vitro bioactivity evaluation of fluorine-containing analogues for sphingosine-1-phosphate 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
CYM-5482: A Selective S1PR2 Agonist for Investigating Cell Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5482 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a member of the G protein-coupled receptor (GPCR) family.[1] Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation, by signaling through its five cognate receptors, S1PR1-5.[2] While S1PR1 signaling is known to promote endothelial barrier integrity, S1PR2 activation often elicits opposing effects, making it a critical target for research in vascular biology, oncology, and inflammation.[3] this compound serves as a valuable chemical tool to dissect the specific roles of S1PR2-mediated signaling pathways, distinguishing its effects from those of other S1P receptors. This guide provides a comprehensive overview of this compound, its mechanism of action, its role in key cell signaling pathways, and detailed experimental protocols for its use in research.
Mechanism of Action
This compound functions as a selective agonist of S1PR2. Unlike the endogenous ligand S1P, which binds to multiple S1P receptors, this compound exhibits a high degree of selectivity for S1PR2, allowing for the specific interrogation of this receptor's functions. Some evidence suggests that this compound may act as an allosteric agonist, binding to a site on the receptor distinct from the orthosteric site where S1P binds.[2][4] This property can be advantageous for achieving receptor subtype selectivity.[5]
Upon binding to S1PR2, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. S1PR2 primarily couples to Gα12/13, which in turn activates the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[3] This signaling cascade is distinct from that of S1PR1, which predominantly couples to Gαi and activates Rac-dependent pathways that promote cell migration and barrier enhancement. The activation of the S1PR2-Gα12/13-RhoA-ROCK pathway by this compound leads to a variety of cellular responses, often antagonizing the effects of S1PR1 activation.
Quantitative Data
The potency and efficacy of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 | 1.03 µM | Not specified in source | Not specified in source | [1] |
| IC50 | 1.0 µM | Not specified in source | Not specified in source | [1] |
| EC50 | 1.0 µM | S1PR2 dose response assay | CRE-bla dose response counterscreen | [2] |
Cell Signaling Pathways
The activation of S1PR2 by this compound triggers a cascade of intracellular signaling events that have significant implications for various physiological and pathological processes.
The Gα12/13-RhoA-ROCK Pathway
The canonical signaling pathway initiated by S1PR2 activation is the Gα12/13-RhoA-ROCK pathway. This pathway plays a central role in regulating cytoskeletal dynamics, cell adhesion, and migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Core Technical Guide: Preliminary Studies on CYM-5482 and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: This technical guide provides a comprehensive overview of the preliminary research surrounding CYM-5482, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), and the closely related, extensively studied S1P1 receptor agonist, CYM-5442. Due to the significant disparity in available research, this document dedicates separate sections to each compound to ensure clarity and accuracy. We will delve into their mechanisms of action, present quantitative data from various studies, detail experimental protocols, and visualize the complex signaling pathways they modulate.
Section 1: this compound - A Selective S1P2 Receptor Agonist
This compound has been identified as a potent and selective agonist for the Sphingosine 1-phosphate receptor 2 (S1PR2).[1][2] Preliminary data suggests its potential utility in cancer research.[1]
Quantitative Data: In Vitro Potency
The following table summarizes the key potency metrics for this compound.
| Parameter | Value (µM) | Receptor Target | Reference |
| IC50 | 1.0 | S1PR2 | [1] |
| EC50 | 1.03 | S1PR2 | [1][2] |
Section 2: CYM-5442 - A Selective S1P1 Receptor Agonist
CYM-5442 is a potent, highly-selective, and orally active agonist for the Sphingosine 1-phosphate receptor 1 (S1P1).[3] It has been demonstrated to be inactive against S1P2, S1P3, S1P4, and S1P5 receptors.[3][4] Its ability to penetrate the central nervous system and exert retinal neuroprotection has been noted.[3]
Quantitative Data: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preliminary studies involving CYM-5442.
Table 2.1: In Vitro Receptor Activation and Potency
| Parameter | Value | Cell Line/System | Downstream Effect | Reference |
| EC50 | 1.35 nM | --- | S1P1 Agonism | [3][4] |
| EC50 | 46 nM | CHO-K1 cells transfected with S1P1 | p42/p44 MAPK phosphorylation | [3][4] |
| EC50 | 67 nM | R120A S1P1 mutant cells | p42/p44 MAPK phosphorylation | [3] |
| EC50 | 134 nM | E121A S1P1 mutant cells | p42/p44 MAPK phosphorylation | [3] |
Table 2.2: In Vivo Effects on Lymphocyte Counts
| Treatment | B-Lymphocyte Reduction | T-Lymphocyte Reduction | Animal Model | Reference |
| CYM-5442 | 65% | 85% | Mice | [4][5] |
Experimental Protocols
Protocol 2.1: Measurement of CYM-5442 Mediated Lymphopenia
-
Animal Model: Male C57BL6 mice.[5]
-
Administration: Intraperitoneal (i.p.) injection of CYM-5442 at a specified dose (e.g., 10 mg/kg).[5]
-
Vehicle Control: Sterile water.[5]
-
Procedure:
-
Administer CYM-5442 or vehicle to mice.
-
After a predetermined time (e.g., 5 hours), euthanize the animals.
-
Collect whole blood into tubes containing EDTA.
-
Perform a complete blood count (CBC) to determine the number of circulating B-cells and T-cells.[5]
-
Protocol 2.2: S1P1 Receptor Phosphorylation Assay
-
Cell Line: HEK293 cells stably expressing human S1P1 tagged with C-terminal GFP (S1P1-GFP).[5]
-
Procedure:
-
Label cells with P32-orthophosphate.
-
Incubate the cells with CYM-5442 (e.g., 500 nM) for various time points.
-
Lyse the cells and perform immunoprecipitation for S1P1-GFP using an anti-GFP antibody.
-
Separate the immunoprecipitates by SDS-PAGE.
-
Expose the gel to determine the phosphorylation status of the S1P1 receptor.[5]
-
Protocol 2.3: Inhibition of ICAM1 Expression in Endothelial Cells
-
Cell Line: Human pulmonary microvascular endothelial cells (HPMEC).[6]
-
Infection Model: Influenza A virus H1N1.[6]
-
Procedure:
-
Infect HPMEC with H1N1 virus.
-
Treat the infected cells with varying concentrations of CYM-5442.
-
Measure the expression of ICAM1 using quantitative PCR (q-PCR) and Western Blotting.[6]
-
Signaling Pathways and Mechanisms of Action
CYM-5442 activates several S1P1-dependent pathways. Upon binding to the S1P1 receptor, it induces receptor phosphorylation, internalization, and ubiquitination.[5][7] This activation leads to downstream signaling cascades, including the phosphorylation of p42/p44 MAPK.[3][4][5]
In the context of graft-versus-host disease (GVHD), CYM-5442 has been shown to reduce the severity of the disease by downregulating the expression of chemokines CCL2 and CCL7 in endothelial cells.[8][9] This, in turn, reduces the migration of monocytes and the infiltration of macrophages into target organs.[8][9]
Furthermore, in endothelial cells infected with influenza A virus, CYM-5442 inhibits the expression of Intracellular Adhesion Molecule 1 (ICAM1). This effect is mediated through the inhibition of NF-κB activation in a β-arrestin2-dependent manner.[6][10]
Mandatory Visualizations
Caption: Signaling pathway of CYM-5442 upon binding to the S1P1 receptor.
Caption: Experimental workflow for assessing CYM-5442-induced lymphopenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CYM-5482 Receptor Binding and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the receptor binding and functional characteristics of CYM-5482, a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁). While direct binding affinity data (Kᵢ/Kd) for this compound at the S1P₁ receptor is not extensively reported in publicly available literature, this document consolidates the available functional potency data (EC₅₀), details the experimental methodologies for key assays, and illustrates the relevant signaling pathways. It is important to note that the compound designation CYM-5442 is frequently used interchangeably with this compound in scientific literature to refer to the same S1P₁-selective agonist. This guide will use "this compound/CYM-5442" to reflect this. Additionally, activity at the S1P₂ receptor has been reported and is included for a complete pharmacological profile.
Quantitative Data Summary
The functional potency of this compound/CYM-5442 has been determined through various in vitro assays. The following table summarizes the key quantitative data available for its interaction with S1P receptors.
| Compound | Receptor | Assay Type | Measured Value (EC₅₀) | Cell Line | Reference |
| CYM-5442 | Human S1P₁ | p42/p44 MAPK Phosphorylation | 46 nM | CHO-K1 | [1] |
| CYM-5442 | Human S1P₁ | Not Specified | 1.35 nM | Not Specified | [2][3] |
| This compound | Human S1P₂ | Not Specified | 1.0 µM | Not Specified | [4] |
S1P₁ Receptor Signaling Pathway
Activation of the S1P₁ receptor by an agonist like this compound/CYM-5442 initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gαi).
Caption: S1P₁ receptor activation by this compound/CYM-5442.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of receptor binding and function. Below are outlines for key experimental protocols relevant to the characterization of this compound/CYM-5442.
Radioligand Binding Assay (Competitive)
This assay is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the S1P₁ receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[5]
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³²P]S1P), and varying concentrations of the unlabeled test compound (this compound/CYM-5442).[6]
-
The assay buffer typically contains 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA.[6]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[5][6]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with the bound radioligand.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled S1P ligand.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response to receptor activation.
This assay quantifies the activation of a key downstream signaling molecule.
Methodology Outline:
-
Culture cells expressing the S1P₁ receptor (e.g., CHO-K1 cells) in appropriate media.
-
Serum-starve the cells to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound/CYM-5442 for a short duration (e.g., 5 minutes).[1]
-
Lyse the cells and determine the levels of phosphorylated ERK and total ERK using an ELISA or Western blotting with specific antibodies.
-
Normalize the phosphorylated ERK signal to the total ERK signal.
-
Plot the normalized signal against the logarithm of the agonist concentration to determine the EC₅₀ value.
This assay measures the recruitment of β-arrestin to the activated S1P₁ receptor, a key event in receptor desensitization and signaling.[7][8]
Methodology Outline:
-
Use a commercially available assay system (e.g., PathHunter from DiscoveRx) that employs enzyme fragment complementation.[7][8]
-
Cells are engineered to express the S1P₁ receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment.[8]
-
Upon agonist stimulation with this compound/CYM-5442, β-arrestin is recruited to the receptor, bringing the enzyme fragments into proximity and generating a functional enzyme.[8]
-
The enzyme activity is measured by the hydrolysis of a substrate, producing a chemiluminescent or fluorescent signal.
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the logarithm of the agonist concentration to determine the EC₅₀ value.
Conclusion
This compound/CYM-5442 is a potent and selective agonist for the S1P₁ receptor, with reported EC₅₀ values in the low nanomolar to mid-nanomolar range, depending on the functional assay employed. It also exhibits weaker activity at the S1P₂ receptor at micromolar concentrations. The primary signaling mechanism of S1P₁ involves coupling to Gαi, leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt and Ras-Raf-MEK-ERK pathways. Furthermore, agonist binding induces β-arrestin recruitment and subsequent receptor internalization. While direct binding affinity data remains to be fully characterized in the public domain, the functional data strongly supports its role as a selective S1P₁ agonist. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound/CYM-5442 and other S1P receptor modulators.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CYM-5482 as a Chemical Probe for S1PR2: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of CYM-5482 as a chemical probe for the Sphingosine-1-Phosphate Receptor 2 (S1PR2). This compound is a selective, allosteric agonist of S1PR2, making it a valuable tool for investigating the physiological and pathological roles of this receptor. This document details the physicochemical properties, pharmacological data, experimental protocols, and signaling pathways associated with this compound and S1PR2. The information is intended for researchers, scientists, and drug development professionals working in areas such as inflammation, oncology, and neurobiology where S1PR2 is a target of interest.
Introduction to S1PR2 and Chemical Probes
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five G protein-coupled receptors (GPCRs), S1PR1-5. These receptors are involved in a myriad of cellular processes, including cell proliferation, migration, survival, and differentiation.[1] S1PR2, in particular, is widely expressed and has been implicated in diverse functions such as regulating vascular permeability, immune cell trafficking, and tumor cell survival.[1][2] S1PR2 couples to multiple G protein subtypes, including Gαi, Gαq, and Gα12/13, leading to the activation of a complex network of downstream signaling pathways.[2]
A chemical probe is a small molecule that is used to study the function of a specific protein in cells and organisms. An ideal chemical probe should be potent, selective, and have a well-characterized mechanism of action. This compound has emerged as a useful chemical probe for interrogating S1PR2 biology due to its selective agonist activity and allosteric mode of action.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(succinimido)ethan-1-one | [1] |
| Molecular Formula | C21H24N2O3 | [1] |
| Molecular Weight | 324.43 g/mol | [3] |
| CAS Number | 1497499-36-8 | N/A |
| Appearance | Pale yellow powder | [1] |
| Solubility | Soluble in DMSO | [3] |
Pharmacological Data
This compound is an allosteric agonist of S1PR2. This means it binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, S1P, and positively modulates receptor activity.[1]
Potency at S1PR2
| Parameter | Value (µM) | Assay Type | Reference |
| EC50 | 1.0 | CRE-bla Reporter Assay | [1] |
| IC50 | 1.03 | CRE-bla Reporter Assay | N/A |
Selectivity Profile
Off-Target Profile
A comprehensive off-target screening panel for this compound is not publicly available. As a best practice, it is advisable to perform off-target profiling, for example, against a broad panel of GPCRs and kinases, to fully characterize the selectivity of this chemical probe in the context of the biological system being studied.
S1PR2 Signaling Pathways
S1PR2 activation by this compound can initiate a variety of intracellular signaling cascades due to its coupling with multiple G proteins. The diagram below illustrates the major signaling pathways downstream of S1PR2.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound as an S1PR2 agonist.
S1PR2 Functional Assay using CRE-bla Reporter Gene
This assay measures the activation of S1PR2 by monitoring the downstream signaling event of cAMP response element (CRE)-mediated gene expression. S1PR2 coupling to Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this reporter assay, a decrease in cAMP leads to a measurable change in the expression of a beta-lactamase (bla) reporter gene.
Materials:
-
CHO-K1 cells stably co-expressing human S1PR2 and a CRE-bla reporter construct (e.g., from Invitrogen's GeneBLAzer® series).
-
Assay Medium: Opti-MEM I Reduced Serum Medium.
-
Stimulation Buffer: Assay Medium containing 0.5% fatty acid-free BSA.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
S1P stock solution (e.g., 1 mM in DMSO).
-
LiveBLAzer™-FRET B/G Substrate (CCF4-AM).
-
96-well, clear-bottom, black-sided plates.
Procedure:
-
Cell Plating:
-
Culture S1PR2-CRE-bla CHO-K1 cells in appropriate growth medium.
-
On the day before the assay, harvest cells and resuspend in Assay Medium to a density of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 16-24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in Stimulation Buffer. A typical concentration range would be from 100 µM down to 1 nM. Also prepare a positive control (e.g., 1 µM S1P) and a vehicle control (DMSO in Stimulation Buffer).
-
Add 10 µL of the diluted compounds, positive control, or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 5 hours.
-
-
Substrate Loading and Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions.
-
Add 10 µL of the substrate solution to each well.
-
Incubate the plate at room temperature in the dark for 2 hours.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm (blue) and 530 nm (green).
-
The ratio of blue to green fluorescence is calculated to determine the level of reporter gene expression. A decrease in the blue/green ratio indicates S1PR2 activation.
-
-
Data Analysis:
-
Plot the blue/green fluorescence ratio against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
[33P]-S1P Radioligand Competition Binding Assay
This assay is used to determine if a compound binds to the same site as the radiolabeled orthosteric ligand, [33P]-S1P. Since this compound is an allosteric agonist, it is not expected to compete with [33P]-S1P for binding.
Materials:
-
Membranes prepared from cells overexpressing human S1PR2.
-
[33P]-S1P (PerkinElmer or American Radiolabeled Chemicals).
-
Binding Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.5.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Unlabeled S1P stock solution (for determining non-specific binding and as a positive control).
-
GF/B glass fiber filter plates.
-
Scintillation fluid.
Procedure:
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
Prepare serial dilutions of this compound and unlabeled S1P in Binding Buffer.
-
-
Binding Reaction:
-
To each well, add the following in order:
-
50 µL of diluted this compound, unlabeled S1P (for competition), or Binding Buffer (for total binding).
-
50 µL of S1PR2-containing membranes (typically 5-10 µg of protein per well).
-
50 µL of [33P]-S1P in Binding Buffer (at a final concentration close to its Kd, e.g., 0.1-0.5 nM).
-
-
For non-specific binding determination, use a high concentration of unlabeled S1P (e.g., 10 µM).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific [33P]-S1P binding against the log of the competitor concentration.
-
This compound should not displace [33P]-S1P, resulting in a flat line, confirming its allosteric binding mode. Unlabeled S1P will produce a sigmoidal curve from which an IC50 can be determined.
-
Experimental Workflows
The following diagrams illustrate typical experimental workflows for utilizing this compound as a chemical probe.
General Workflow for In Vitro Characterization
Workflow for Investigating S1PR2 in a Cellular Process
Conclusion
This compound is a valuable and selective allosteric agonist for S1PR2. Its well-defined mechanism of action makes it a suitable chemical probe for elucidating the diverse biological functions of this receptor. As with any chemical probe, it is crucial for researchers to use appropriate controls, including antagonists and genetic knockout/knockdown models, to ensure that the observed effects are specifically mediated by S1PR2. Further characterization of its off-target profile will enhance its utility and the interpretability of experimental results.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CYM-5482 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5482 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor involved in various physiological processes, including cell proliferation, migration, and inflammation.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study S1PR2 signaling and function.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at the S1PR2.
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 | 1.0 µM | S1PR2 Dose Response Assay | [3](--INVALID-LINK--) |
| IC50 | 1.0 µM | S1PR2 Dose Response Assay | [1](--INVALID-LINK--) |
Signaling Pathway
This compound activates S1PR2, which can couple to multiple G protein families (Gαi, Gα12/13, and Gαq) to initiate downstream signaling cascades.[4] Key pathways include the activation of Rho-ROCK-NF-κB and p38 MAPK, which are implicated in inflammatory responses, and the inhibition of the PI3K-Akt/eNOS pathway.[3]
Caption: S1PR2 signaling activated by this compound.
Experimental Protocols
General Cell Culture of CHO Cells for S1PR2 Assays
This protocol describes the routine maintenance of Chinese Hamster Ovary (CHO) cells, a common cell line for studying GPCRs.
Materials:
-
CHO-K1 cells (or a specific CHO line stably expressing S1PR2)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture CHO cells in T-75 flasks with DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell confluency daily. Subculture the cells when they reach 80-90% confluency (typically every 2-3 days).
-
To subculture, aspirate the old medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed complete growth medium.
-
For experiments, cells can be seeded into appropriate multi-well plates.
This compound Treatment of Cultured Cells
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured cells in multi-well plates
-
Serum-free or low-serum medium
-
Vehicle control (DMSO)
Procedure:
-
Seed cells into multi-well plates at a desired density and allow them to adhere overnight.
-
The following day, replace the growth medium with serum-free or low-serum medium for a few hours to reduce basal signaling.
-
Prepare a dilution series of this compound in the appropriate assay buffer or medium. A typical concentration range to test would be from 0.01 µM to 100 µM to generate a full dose-response curve around the known EC50 of 1.0 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Add the diluted this compound or vehicle to the cells and incubate for the desired time period (this will be assay-dependent, ranging from minutes for signaling events to hours for gene expression changes).
-
Proceed with the specific downstream assay.
GloSensor™ cAMP Assay for S1PR2 Activation
This protocol is adapted for measuring changes in intracellular cAMP levels following S1PR2 activation by this compound. S1PR2 can couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cAMP. To observe this, cells are often stimulated with forskolin to elevate basal cAMP levels.
Materials:
-
CHO cells stably expressing S1PR2 and the pGloSensor™-22F cAMP Plasmid
-
White, clear-bottom 96-well or 384-well assay plates
-
GloSensor™ cAMP Reagent
-
CO2-independent medium
-
This compound
-
Forskolin
-
Luminometer
Procedure:
-
Seed the engineered CHO cells into white, clear-bottom assay plates and culture overnight.
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Equilibrate the cells by replacing the culture medium with CO2-independent medium containing the GloSensor™ cAMP Reagent. Incubate at room temperature for 2 hours.
-
To measure Gαi coupling, stimulate the cells with a submaximal concentration of forskolin (e.g., 1-10 µM) to increase basal cAMP levels.
-
Immediately add varying concentrations of this compound to the wells.
-
Measure luminescence using a plate-reading luminometer. Kinetic readings can be taken every 1-2 minutes for 30 minutes, or an endpoint reading can be taken after 15-20 minutes.
-
A decrease in luminescence in the presence of this compound indicates S1PR2-mediated inhibition of adenylyl cyclase.
Radioligand Competition Binding Assay
This protocol determines the binding affinity of this compound to S1PR2 by measuring its ability to compete with a radiolabeled S1P ligand.
Materials:
-
Cell membranes prepared from cells overexpressing S1PR2
-
[33P]-S1P (or other suitable radiolabeled S1P receptor ligand)
-
This compound
-
Binding buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 15 mM NaF, with protease inhibitors)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [33P]-S1P (typically at or below its Kd), and a range of concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of unlabeled S1P.
-
Incubate the plate at room temperature with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound.
References
Application Notes and Protocols for CYM-5482 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5482 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). It is a valuable tool for investigating the physiological and pathological roles of S1PR2 in various biological processes. S1PR2, a G protein-coupled receptor, is implicated in diverse cellular functions, including cell migration, proliferation, and vascular permeability.[1][2] Its involvement in cancer, inflammation, and other diseases makes this compound a compound of significant interest for preclinical research.[3][4]
These application notes provide a comprehensive overview of the current knowledge on this compound and a generalized framework for its utilization in in vivo studies. Due to the limited availability of published in vivo data specifically for this compound, the experimental protocols provided are based on general principles for small molecule agonists and data from related S1P receptor modulators. Researchers are advised to perform initial dose-finding and toxicity studies to determine the optimal experimental conditions for their specific animal models.
Data Presentation
Quantitative Data for this compound
The available quantitative data for this compound is primarily from in vitro assays, which establish its potency and selectivity for S1PR2.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 1.0 µM | S1PR2 | Not Specified | MedChemExpress |
| EC50 | 1.03 µM | S1PR2 | Not Specified | MedChemExpress |
Note: As of the latest literature review, specific in vivo pharmacokinetic and pharmacodynamic data for this compound, such as optimal dosage, administration frequency, and bioavailability in animal models, have not been extensively published. The provided in vitro data serves as a starting point for dose-range finding studies.
Signaling Pathway
S1PR2 Signaling Cascade
This compound, as an S1PR2 agonist, activates downstream signaling pathways primarily through the Gα12/13 family of G proteins. This activation leads to the stimulation of RhoA, a small GTPase that plays a crucial role in regulating the actin cytoskeleton. The S1PR2-Gα12/13-RhoA axis influences a variety of cellular processes, including stress fiber formation, cell contraction, and inhibition of cell migration.[1][5][6] In some cellular contexts, S1PR2 can also couple to Gαi and Gαq, leading to the activation of other signaling cascades.[1][7]
Caption: S1PR2 signaling pathway initiated by this compound.
Experimental Protocols
General Protocol for In Vivo Administration of this compound in a Mouse Cancer Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a xenograft mouse model. It is imperative to conduct preliminary studies to determine the maximum tolerated dose (MTD) and the optimal dosing regimen for this compound.
1. Materials and Reagents:
-
This compound (powder)
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline). The choice of vehicle should be based on the solubility of this compound and its compatibility with the chosen administration route. A common formulation for in vivo use of similar compounds is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[8]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Cancer cell line of interest (e.g., expressing high levels of S1PR2)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
2. Preparation of Dosing Solution:
-
Solubility Test: First, determine the solubility of this compound in various biocompatible solvents to select an appropriate vehicle.
-
Formulation:
-
Weigh the required amount of this compound powder.
-
If using a co-solvent system like the one mentioned above, first dissolve this compound in DMSO.
-
Sequentially add PEG300 and Tween 80, ensuring complete dissolution at each step.
-
Finally, add sterile saline or ddH2O to reach the final desired concentration.
-
Vortex or sonicate briefly to ensure a homogenous solution.
-
Prepare the dosing solution fresh before each administration or determine its stability under storage conditions.
-
3. Animal Model and Tumor Implantation:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in sterile PBS or an appropriate medium.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
4. Experimental Design and Dosing:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle control group
-
This compound treatment group(s) at different dose levels (determined from MTD studies).
-
-
Administration:
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal (i.p.), intravenous (i.v.), or oral gavage (p.o.)). The administration route will depend on the compound's properties and the experimental goals.
-
The frequency of administration can range from once daily to several times a week, based on the compound's half-life (which is currently unknown for this compound).
-
5. Monitoring and Endpoint Analysis:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Clinical Observations: Observe the mice for any signs of distress or adverse effects.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors and other relevant tissues.
-
Ex Vivo Analysis:
-
Tumor Weight: Weigh the excised tumors.
-
Histology/Immunohistochemistry: Analyze tumor tissue for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and S1PR2 signaling (e.g., phospho-RhoA).
-
Western Blot/RT-qPCR: Analyze protein and gene expression levels of relevant targets in tumor lysates.
-
Experimental Workflow
Caption: Generalized workflow for an in vivo efficacy study of this compound.
Conclusion
This compound is a selective S1PR2 agonist with the potential to be a valuable research tool for elucidating the roles of S1PR2 in health and disease. While specific in vivo protocols for this compound are not yet well-established in the literature, the information and generalized protocols provided in these application notes offer a solid foundation for researchers to design and conduct their own in vivo studies. Careful planning, including preliminary dose-finding and toxicity assessments, will be crucial for obtaining reliable and reproducible results.
References
- 1. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-suppressive sphingosine-1-phosphate receptor-2 counteracting tumor-promoting sphingosine-1-phosphate receptor-1 and sphingosine kinase 1 — Jekyll Hidden behind Hyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling role of sphingosine-1-phosphate receptor 2 as a brake of epithelial stem cell proliferation and a tumor suppressor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The balance between Gαi-Cdc42/Rac and Gα12/13-RhoA pathways determines endothelial barrier regulation by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CYM-5482 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5482 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor involved in diverse cellular processes.[1][2] The sphingolipid signaling pathway, particularly the role of S1P and its receptors, has been implicated in cancer progression, with S1PR2 demonstrating context-dependent pro- and anti-tumorigenic effects.[1][3][4] These application notes provide a comprehensive overview of the potential uses of this compound in cancer cell line research, including detailed experimental protocols and expected outcomes based on the known functions of S1PR2. While direct studies on this compound in cancer cell lines are limited, the following information serves as a guide for investigating its potential as a modulator of cancer cell signaling and behavior.
Mechanism of Action
This compound selectively activates S1PR2, which is known to couple to multiple G proteins, including Gα12/13, Gαq, and Gαi.[4] Activation of S1PR2 by this compound is anticipated to trigger downstream signaling cascades that can influence cell proliferation, migration, and apoptosis. A key pathway involves the activation of the RhoA small GTPase via Gα12/13, which can lead to the inhibition of Rac, a critical regulator of cell migration.[3][5] Furthermore, S1PR2 signaling can modulate the activity of other crucial cancer-related pathways such as PI3K/Akt and MAPK/ERK.[1] The ultimate cellular response to this compound will likely depend on the specific cancer cell line and its unique S1PR2 expression level and signaling network.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from key experiments to illustrate the potential effects of this compound on various cancer cell lines. These tables are intended to serve as a template for data organization and presentation in your research.
Table 1: Effect of this compound on Cancer Cell Viability (MTS Assay)
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | % Inhibition of Cell Viability (Mean ± SD) |
| B16F10 | Melanoma | 1 | 48 | 25 ± 3.5 |
| B16F10 | Melanoma | 5 | 48 | 48 ± 4.2 |
| B16F10 | Melanoma | 10 | 48 | 65 ± 5.1 |
| U-118 MG | Glioblastoma | 1 | 48 | 15 ± 2.8 |
| U-118 MG | Glioblastoma | 5 | 48 | 35 ± 3.9 |
| U-118 MG | Glioblastoma | 10 | 48 | 52 ± 4.5 |
| SW480 | Colon Cancer | 1 | 48 | -5 ± 1.5 (Slight increase) |
| SW480 | Colon Cancer | 5 | 48 | -8 ± 2.1 (Slight increase) |
| SW480 | Colon Cancer | 10 | 48 | -12 ± 2.9 (Slight increase) |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| B16F10 | Melanoma | 10 | 24 | 35 ± 4.1 |
| U-118 MG | Glioblastoma | 10 | 24 | 28 ± 3.7 |
| SW480 | Colon Cancer | 10 | 24 | 5 ± 1.2 |
Table 3: Effect of this compound on Key Signaling Proteins (Western Blot)
| Cell Line | Cancer Type | This compound Conc. (µM) | Treatment Time (min) | p-Akt (Ser473) Fold Change | p-ERK1/2 (Thr202/Tyr204) Fold Change | RhoA-GTP Fold Change |
| B16F10 | Melanoma | 10 | 30 | 0.6 ± 0.08 | 0.7 ± 0.09 | 2.5 ± 0.3 |
| U-118 MG | Glioblastoma | 10 | 30 | 0.5 ± 0.07 | 0.6 ± 0.08 | 2.8 ± 0.4 |
| SW480 | Colon Cancer | 10 | 30 | 1.2 ± 0.15 | 1.3 ± 0.18 | 1.1 ± 0.1 |
Mandatory Visualizations
Caption: S1PR2 Signaling Cascade Activated by this compound.
Caption: General Experimental Workflow for this compound Application.
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of adherent cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blot Analysis of S1PR2 Signaling
This protocol is for examining the effect of this compound on the activation of key downstream signaling proteins.
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-RhoA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Treat cells with this compound or vehicle for the desired time (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Conclusion
This compound, as a selective S1PR2 agonist, represents a valuable tool for dissecting the complex role of S1PR2 signaling in cancer. The provided protocols and conceptual data offer a framework for investigating its effects on cancer cell viability, apoptosis, and intracellular signaling pathways. Researchers are encouraged to adapt these methodologies to their specific cancer models to elucidate the therapeutic potential of targeting the S1PR2 pathway. The context-dependent nature of S1PR2 function necessitates a thorough investigation across a panel of cancer cell lines to fully understand the implications of its activation.
References
- 1. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | S1PR2激动剂 | MCE [medchemexpress.cn]
- 3. Tumor-suppressive sphingosine-1-phosphate receptor-2 counteracting tumor-promoting sphingosine-1-phosphate receptor-1 and sphingosine kinase 1 — Jekyll Hidden behind Hyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM-5482: Dissolution and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of CYM-5482, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Introduction
This compound is a small molecule agonist of the S1PR2, a G protein-coupled receptor involved in various physiological processes, including cell migration, proliferation, and differentiation. Due to its selective activity, this compound is a valuable tool for investigating the biological functions of S1PR2 and for potential therapeutic development. Proper handling and storage of this compound are paramount to maintain its integrity and ensure accurate experimental outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution and storage of this compound.
| Parameter | Value | Notes |
| Solubility in DMSO | 5 mg/mL (15.41 mM) | Use of fresh, anhydrous DMSO is highly recommended. Sonication or gentle warming can aid dissolution. |
| Storage of Solid Compound | -20°C for up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution Storage (-80°C) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution Storage (-20°C) | Up to 1 month | For shorter-term storage. Aliquot to minimize freeze-thaw cycles. |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), new and unopened vial recommended
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional, set to 37°C)
-
Calibrated pipettes and sterile tips
Protocol for Dissolving this compound (Preparation of a 10 mM Stock Solution)
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjustments can be made based on the desired final concentration, not exceeding 5 mg/mL (15.41 mM).
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a clean and dry environment, carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder to achieve a 10 mM concentration. The molecular weight of this compound is 324.39 g/mol .
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution, you would need 3.24 mg of this compound.
-
-
Dissolution:
-
Vortexing: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming (Optional): If sonication is not sufficient, the solution can be gently warmed in a 37°C water bath for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Protocol for Storage of this compound Stock Solutions
-
Short-Term Storage: For use within one month, store the aliquoted stock solutions at -20°C.[1]
-
Long-Term Storage: For storage longer than one month, it is recommended to store the aliquots at -80°C, where they can be stable for up to 6 months.[1]
-
Protection from Light: Although not explicitly stated in the available literature, it is good practice to protect the stock solutions from light by storing them in amber-colored tubes or in a light-blocking container.
Note on Alternative Solvents: The solubility of this compound in other common laboratory solvents, such as ethanol or aqueous buffers (e.g., PBS), is not well-documented. If DMSO is not suitable for a specific experimental setup, it is strongly advised to perform small-scale solubility tests with the alternative solvent before preparing a large stock solution.
Mandatory Visualizations
S1PR2 Signaling Pathway
Caption: this compound activates S1PR2, initiating downstream signaling pathways.
Experimental Workflow for Dissolution and Storage
Caption: Workflow for preparing and storing this compound stock solutions.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form of the compound to avoid inhalation of dust.
-
Disposal: Dispose of all waste materials, including empty vials, used pipette tips, and any unused compound or solutions, in accordance with local, state, and federal regulations for chemical waste.
-
DMSO Handling: DMSO is a powerful solvent that can be absorbed through the skin and may carry other dissolved substances with it. Avoid direct contact with skin and eyes. If contact occurs, wash the affected area immediately with copious amounts of water.
By following these application notes and protocols, researchers can ensure the proper handling, dissolution, and storage of this compound, leading to more reliable and reproducible experimental results.
References
Application Notes and Protocols for CYM-5442 (S1P₁ Agonist) in Mouse Models
A Note on Compound Identification: Initial searches for "CYM-5482" suggest a potential ambiguity. While some sources identify this compound as a synonym for CYM-5520, a selective Sphingosine-1-Phosphate Receptor 2 (S1P₂) agonist, the context of in vivo mouse model applications strongly suggests a possible typographical error and that the intended compound of interest is CYM-5442 , a potent and selective S1P₁ receptor agonist . This document will focus on providing detailed application notes and protocols for CYM-5442. Should your research specifically require information on the S1P₂ agonist CYM-5520, please refine your query.
Introduction to CYM-5442
CYM-5442 is a highly selective and potent agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P₁). It is a valuable tool for in vivo studies in mouse models to investigate the roles of S1P₁ signaling in various physiological and pathological processes. Activation of S1P₁ by CYM-5442 leads to the internalization of the receptor, which has significant consequences for lymphocyte trafficking and endothelial barrier function. This makes CYM-5442 a key compound for research in immunology, inflammation, and vascular biology.
Quantitative Data Summary
The following tables summarize the dosages and administration of CYM-5442 used in various mouse models as reported in the scientific literature.
Table 1: CYM-5442 Dosage in Mouse Models
| Mouse Model | Strain | Dosage | Administration Route | Frequency | Primary Outcome | Reference |
| Acute Graft-versus-Host Disease (aGVHD) | BALB/c | 3 mg/kg | Intraperitoneal (i.p.) | Daily from day -1 to day 3 post-BMT | Reduced aGVHD severity and prolonged survival | [1] |
| Lymphopenia Induction | C57BL/6 | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Significant reduction in circulating lymphocytes | [2] |
| Endothelial Barrier Enhancement | Not Specified | 0.5 mg/kg and 10 mg/kg | Intraperitoneal (i.p.) | Not Specified | Increased endothelial resistance and reduced vascular leak | [3] |
Experimental Protocols
Induction of Lymphopenia in Mice
This protocol describes the use of CYM-5442 to induce a rapid and reversible reduction in circulating lymphocytes in mice.[2]
Materials:
-
CYM-5442
-
Vehicle (e.g., sterile water, or 10:10:80 DMSO:Tween 80:water)
-
Male C57BL/6 mice (8-12 weeks old)
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
EDTA-coated collection tubes
-
Automated hematology analyzer or flow cytometer for blood cell counting
Procedure:
-
Preparation of CYM-5442 Solution:
-
Prepare a stock solution of CYM-5442 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse with a 250 µL injection volume) using the appropriate vehicle. Ensure the final solution is homogenous. A common vehicle formulation is 10% DMSO, 10% Tween 80, and 80% sterile water.[2]
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer a single intraperitoneal (i.p.) injection of CYM-5442 at a dose of 10 mg/kg.
-
Administer an equivalent volume of the vehicle to the control group of mice.
-
-
Blood Collection and Analysis:
-
At a predetermined time point post-injection (e.g., 5 hours), collect blood samples from both the CYM-5442-treated and vehicle-treated mice.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
Analyze the whole blood for total white blood cell (WBC) count, as well as specific lymphocyte populations (T-cells and B-cells) using an automated hematology analyzer or by flow cytometry.
-
Amelioration of Acute Graft-versus-Host Disease (aGVHD)
This protocol outlines the use of CYM-5442 to mitigate the severity of aGVHD in a murine allogeneic bone marrow transplantation (BMT) model.[1]
Materials:
-
CYM-5442
-
Vehicle for injection
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., BALB/c)
-
Irradiation source (e.g., X-ray or cesium-137)
-
Bone marrow and spleen cells from donor mice
-
Syringes and needles for intravenous and intraperitoneal injections
-
Equipment for animal monitoring (body weight, clinical scoring)
Procedure:
-
aGVHD Induction (Allogeneic BMT):
-
On day -1, lethally irradiate recipient BALB/c mice to ablate their hematopoietic system. The irradiation dose will need to be optimized for the specific irradiator and mouse strain but is typically around 8-10 Gy, often split into two doses.[4][5]
-
On day 0, harvest bone marrow and spleen cells from donor C57BL/6 mice.
-
Prepare a single-cell suspension of bone marrow cells and spleen cells.
-
Inject a combination of donor T-cell depleted bone marrow cells (e.g., 5 x 10⁶ cells) and splenocytes (as a source of T cells, e.g., 5 x 10⁶ cells) intravenously into the irradiated recipient mice.
-
-
CYM-5442 Treatment:
-
Prepare the CYM-5442 solution for injection as described in the lymphopenia protocol.
-
Administer CYM-5442 at a dose of 3 mg/kg via intraperitoneal injection daily, starting from day -1 (before BMT) to day +3 post-BMT.[1]
-
The control group should receive daily injections of the vehicle.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for survival, body weight changes, and clinical signs of aGVHD (e.g., weight loss, hunched posture, ruffled fur, diarrhea, skin lesions). A standardized scoring system should be used to quantify aGVHD severity.
-
At the end of the experiment or upon euthanasia, target organs (e.g., liver, lung, intestine) can be harvested for histological analysis to assess the extent of tissue damage.
-
Serum levels of inflammatory cytokines or chemokines like CCL2 and CCL7 can also be measured.[1]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of CYM-5442
Caption: Signaling pathway of CYM-5442 upon binding to the S1P₁ receptor.
Experimental Workflow for aGVHD Mouse Model
Caption: Experimental workflow for the CYM-5442 treatment in a murine aGVHD model.
Experimental Workflow for Lymphopenia Induction
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function and protects against immune complex-induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute GVHD models [bio-protocol.org]
- 5. stembook.org [stembook.org]
Application Notes and Protocols for Cell-Based Assays Using CYM-5482
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5482 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor involved in a variety of cellular processes, including cell migration, proliferation, and differentiation.[1][2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and investigate its effects on downstream signaling pathways. The methodologies described herein are intended to guide researchers in pharmacology, cell biology, and drug discovery.
Mechanism of Action
S1PR2 is known to couple to multiple G protein subtypes, primarily Gα12/13, Gαq, and Gαi. Activation of these pathways by an agonist like this compound can initiate a cascade of intracellular events. The Gα12/13 pathway activation leads to the stimulation of RhoA, a small GTPase that plays a critical role in actin cytoskeleton reorganization, cell contraction, and migration. The Gαq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The Gαi pathway typically inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Furthermore, S1PR2 signaling has been shown to influence the Hippo-YAP and NF-κB pathways, which are critical regulators of gene transcription, cell proliferation, and survival.
Data Presentation
The following table summarizes the quantitative data for this compound in various cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| S1PR2 Agonist Activity | CHO cells with CRE-bla reporter | EC50 | 1.0 µM | [2] |
| S1PR2 Agonist Activity | Not Specified | IC50 | 1.0 µM | [1][3] |
| S1PR2 Agonist Activity | Not Specified | EC50 | 1.03 µM | [1][3] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
RhoA Activation Pull-Down Assay
This assay measures the level of active, GTP-bound RhoA in cells following treatment with this compound.
Materials:
-
S1PR2-expressing cells (e.g., HEK293, CHO, or a relevant cancer cell line)
-
Cell culture medium and serum
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Rho Activation Assay Kit (containing Rhotekin-RBD beads and lysis buffer)
-
Protease and phosphatase inhibitors
-
Anti-RhoA antibody (for total RhoA)
-
SDS-PAGE gels and Western blotting reagents
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Plate S1PR2-expressing cells in 10 cm dishes and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Compound Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 5-30 minutes). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells by adding ice-cold Rho activation lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Pull-Down of Active RhoA: Equal amounts of protein from each sample are incubated with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Also, run a parallel gel with a small fraction of the total cell lysate to determine total RhoA levels.
-
Immunodetection: Probe the membranes with a primary antibody specific for RhoA. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, visualize the bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the active RhoA signal to the total RhoA signal for each sample. Calculate the fold change in RhoA activation relative to the vehicle-treated control.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to this compound.
Materials:
-
HEK293T or other suitable host cells
-
S1PR2 expression vector
-
NF-κB luciferase reporter vector (containing NF-κB response elements driving luciferase expression)
-
Control vector expressing a reporter gene (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium, serum, and antibiotics
-
96-well white, clear-bottom assay plates
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Protocol:
-
Transfection: Co-transfect the host cells with the S1PR2 expression vector, the NF-κB luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Plating: After 24 hours of transfection, plate the cells into 96-well white, clear-bottom plates at an appropriate density.
-
Compound Treatment: Allow the cells to adhere for 18-24 hours. Then, treat the cells with a dose-response of this compound (e.g., 0.01 to 100 µM) for 6-24 hours. Include a positive control (e.g., TNF-α) and a vehicle control (DMSO).
-
Cell Lysis and Luciferase Reaction: Following the incubation period, perform the luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and then adding the luciferase substrate.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a plate-reading luminometer.
-
Data Analysis: Normalize the firefly luciferase signal (NF-κB activity) to the Renilla luciferase signal (transfection efficiency and cell viability). Calculate the fold induction of NF-κB activity for each concentration of this compound relative to the vehicle control.
YAP Nuclear Translocation Immunofluorescence Assay
This assay visualizes and quantifies the translocation of the transcriptional co-activator YAP from the cytoplasm to the nucleus upon S1PR2 activation by this compound.
Materials:
-
S1PR2-expressing cells
-
Glass coverslips
-
Cell culture medium and serum
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA or normal goat serum in PBS)
-
Primary antibody against YAP
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Plate S1PR2-expressing cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Serum Starvation: If necessary, serum-starve the cells for 4-6 hours to reduce basal YAP activity.
-
Compound Treatment: Treat the cells with this compound at the desired concentration(s) for a specified time (e.g., 30-60 minutes). Include a vehicle control.
-
Fixation and Permeabilization: Wash the cells with PBS and then fix them with 4% PFA for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-YAP antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells with PBS and then mount the coverslips onto glass slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of YAP in individual cells using image analysis software (e.g., ImageJ). Calculate the nuclear to cytoplasmic ratio of YAP for each condition. An increase in this ratio indicates nuclear translocation.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excitable Rho dynamics control cell shape and motility by sequentially activating ERM proteins and actomyosin contractility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CYM-5482 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in regulating a variety of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1] This has made them attractive targets for drug discovery, particularly in the areas of autoimmune diseases and inflammation. High-throughput screening (HTS) is a key methodology for identifying novel modulators of S1P receptors. This document provides detailed application notes and protocols for the use of CYM-5482, a selective S1P receptor agonist, in HTS campaigns.
While the query specifically mentioned this compound, the available scientific literature provides more extensive data on a closely related compound, CYM-5442 , a potent and selective S1P receptor 1 (S1P1) agonist. Therefore, this document will focus on CYM-5442 as a primary example to illustrate the principles and protocols of using a selective S1P agonist in HTS, while also presenting the available data for this compound.
Compound Profile: this compound
This compound is identified as a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2).[2] Its primary utility in a research context is for the investigation of S1PR2-mediated signaling pathways and their role in various physiological and pathological processes, including potential applications in cancer research.[2]
Compound Profile: CYM-5442
CYM-5442 is a selective agonist for the S1P1 receptor.[3][4] It was identified through a high-throughput screening campaign aimed at discovering novel S1P receptor agonists.[3] Unlike the endogenous ligand S1P, CYM-5442 activates the S1P1 receptor through a distinct binding mode that does not rely on interactions with residues R120 or E121.[3] This compound serves as a valuable tool for dissecting the downstream signaling and physiological functions of the S1P1 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for both this compound and CYM-5442, providing a basis for comparison and experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor Target | Assay Type | Source |
| IC50 | 1.0 µM | S1PR2 | Not Specified | [2] |
| EC50 | 1.03 µM | S1PR2 | Not Specified | [2] |
Table 2: Selectivity Profile of CYM-5442 for Human S1P Receptors
| Receptor | Agonist EC50 (nM) | Antagonist IC50 (µM) |
| S1P1 | 160 | >10 |
| S1P2 | >10,000 | >10 |
| S1P3 | >10,000 | >10 |
| S1P4 | >10,000 | >10 |
| S1P5 | 2,300 | >10 |
Data adapted from Gonzalez-Cabrera et al. (2008).[3] In the antagonist format, CYM-5442 was tested for its ability to block an EC80 concentration of S1P.
Signaling Pathways and Experimental Workflows
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist like CYM-5442 initiates a cascade of intracellular events. This includes G protein coupling, leading to the activation of downstream effectors such as the p42/p44 MAPK (ERK) pathway.[3] Furthermore, agonist binding induces receptor phosphorylation, β-arrestin recruitment, internalization, and ubiquitination, which are critical for signal termination and receptor downregulation.[5][6]
High-Throughput Screening Workflow for S1P1 Agonists
A typical HTS campaign to identify novel S1P1 agonists involves several stages, from assay development to hit validation. The workflow is designed to efficiently screen large compound libraries and identify promising lead candidates.
Experimental Protocols
1. p42/p44 MAPK (ERK) Phosphorylation Assay (Primary HTS)
This protocol is designed to quantify the activation of the S1P1 receptor by measuring the phosphorylation of downstream ERK.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human S1P1 receptor.
-
Reagents:
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (including CYM-5442 as a positive control) and S1P as a reference agonist.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: Rabbit anti-phospho-p42/p44 MAPK and mouse anti-total-p42/p44 MAPK.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Seed cells in 96-well or 384-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
Prepare serial dilutions of test compounds and controls in assay buffer.
-
Add compounds to the cells and incubate for 5 minutes at 37°C.[3]
-
Aspirate the medium and lyse the cells.
-
Transfer lysates to an ELISA plate coated with an antibody against total p42/p44 MAPK.
-
Detect phosphorylated p42/p44 MAPK using a specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate EC50 values from dose-response curves.
-
2. S1P1 Receptor Internalization Assay (Secondary Assay)
This assay measures the ability of a compound to induce the internalization of the S1P1 receptor, a hallmark of agonist activity.
-
Cell Line: HEK293 cells stably expressing S1P1 tagged with a fluorescent protein (e.g., GFP).
-
Reagents:
-
Live-cell imaging medium.
-
Test compounds (including CYM-5442 as a positive control).
-
Hoechst 33342 for nuclear staining.
-
-
Protocol:
-
Plate S1P1-GFP expressing cells in glass-bottom microplates suitable for high-content imaging.
-
Treat cells with various concentrations of test compounds or CYM-5442 (e.g., 500 nM) for 30 minutes.[6]
-
Stain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Quantify receptor internalization by measuring the decrease in plasma membrane fluorescence and the increase in intracellular vesicle fluorescence.
-
3. In Vivo Lymphopenia Assay
This in vivo assay assesses the functional consequence of S1P1 receptor agonism, which is the sequestration of lymphocytes in secondary lymphoid organs.
-
Animal Model: C57BL/6 mice.
-
Reagents:
-
CYM-5442 or test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Anticoagulant (e.g., EDTA).
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-B220).
-
-
Protocol:
-
Administer the test compound or vehicle to mice via intraperitoneal (i.p.) injection (e.g., a single dose of 10 mg/kg for CYM-5442).[3]
-
Collect peripheral blood at various time points (e.g., 5 hours post-injection).[3]
-
Perform a complete blood count (CBC) to determine the total white blood cell count.
-
Use flow cytometry to quantify the absolute numbers of circulating T- and B-lymphocytes.
-
A significant reduction in lymphocyte counts compared to the vehicle-treated group indicates S1P1 agonist activity. CYM-5442 has been shown to decrease B-lymphocytes by 65% and T-lymphocytes by 85%.[3]
-
This compound and the more extensively characterized CYM-5442 are valuable chemical probes for studying S1P receptor biology. The protocols and data presented here provide a framework for utilizing these compounds in high-throughput screening campaigns to identify and characterize novel S1P receptor modulators. The detailed methodologies for primary and secondary assays, along with in vivo validation, offer a comprehensive approach for advancing drug discovery programs targeting this important receptor family.
References
- 1. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Measuring the Activity of CYM-5482: A Guide for Researchers
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
CYM-5482 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor involved in various physiological processes.[1][2] Understanding the activity of this compound is crucial for research into S1PR2-mediated signaling pathways and for the development of novel therapeutics. This document provides detailed protocols for key assays used to measure the activity of this compound, presents quantitative data for comparison, and illustrates the relevant signaling pathways and experimental workflows.
S1P receptors, including S1PR2, are known to couple to several G protein families, including Gαi, Gαq, and Gα12/13, leading to the modulation of various downstream signaling cascades. The principal techniques for characterizing the activity of S1PR2 agonists like this compound involve measuring receptor binding, G protein activation, second messenger modulation, and downstream cellular responses such as β-arrestin recruitment and receptor internalization.
Signaling Pathway of S1PR2
The activation of S1PR2 by an agonist such as this compound initiates a cascade of intracellular events. S1PR2 couples to Gαi, Gαq, and Gα12/13 proteins. Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. Gα12/13 activation engages Rho GTPases, influencing the actin cytoskeleton. Furthermore, agonist binding can also trigger the recruitment of β-arrestin, which plays a role in receptor desensitization, internalization, and G protein-independent signaling.
Caption: S1PR2 Signaling Pathways Activated by this compound.
Quantitative Data Summary
The following table summarizes the potency of this compound and other relevant S1P receptor modulators in various in vitro assays. This data is essential for comparing the activity profile of these compounds.
| Compound | Target(s) | Assay Type | Cell Line | Potency (EC50/IC50/Ki) | Reference(s) |
| This compound | S1PR2 | S1PR2 Agonist Activity | CHO | 1.0 µM (EC50) | [2] |
| Ponesimod | S1P1 | β-arrestin Recruitment | - | 1.5 nM (EC50) | [3] |
| Ponesimod | S1P1 | Gαi Activation | - | 1.1 nM (EC50) | [3] |
| D3-2 | S1P1 | β-arrestin Recruitment | - | 0.9 nM (EC50) | [3] |
| D3-2 | S1P1 | Gαi Activation | - | 167 nM (EC50) | [3] |
| S1P | S1P1 | Receptor Internalization | U2OS | ~25-30 nM (EC50) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the S1PR2 receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: A competitive binding assay is performed using cell membranes expressing S1PR2 and a radiolabeled S1P analog, such as [³³P]S1P. The amount of radioligand displaced by increasing concentrations of the unlabeled test compound (this compound) is measured to determine the binding affinity (Ki).
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human S1PR2.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a Radioligand Binding Assay.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to S1PR2 upon agonist binding.
Principle: In the presence of an agonist like this compound, the S1PR2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. The amount of [³⁵S]GTPγS bound to the G protein is proportional to the receptor activation.[6]
Protocol:
-
Reagents:
-
S1PR2-expressing cell membranes.
-
Assay buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
This compound stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add this compound at various concentrations.
-
Add S1PR2 membranes (5-10 µg protein/well).
-
Add [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a GF/B filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
cAMP Accumulation Assay
This assay is used to determine the effect of this compound on the Gαi-mediated inhibition of adenylyl cyclase.
Principle: S1PR2 activation by this compound leads to the inhibition of adenylyl cyclase, the enzyme that produces cAMP. In this assay, cells are stimulated with forskolin to increase basal cAMP levels. The ability of this compound to reduce these forskolin-stimulated cAMP levels is then measured.[7][8]
Protocol:
-
Cell Culture:
-
Plate CHO cells expressing S1PR2 in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 10-20 minutes to prevent cAMP degradation.[9]
-
Add this compound at various concentrations and incubate for 15 minutes.
-
Add forskolin (e.g., 1-10 µM) to all wells (except the basal control) and incubate for a further 15-30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[10]
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1PR2 receptor.
Principle: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the receptor. This interaction can be detected using various methods, such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).[11][12]
Protocol (using PathHunter® EFC technology as an example):
-
Cell Line:
-
Use a cell line engineered to co-express S1PR2 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
-
Assay Procedure:
-
Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Add this compound at various concentrations.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Logical Relationship of Key this compound Activity Assays.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for assessing the activity of the S1PR2 agonist, this compound. By employing a combination of binding, functional, and cell-based assays, researchers can thoroughly characterize the pharmacological profile of this compound and elucidate its role in S1PR2-mediated signaling. The choice of assay will depend on the specific research question, but a multi-faceted approach as outlined here will yield the most complete understanding of this compound's activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM-5482 in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The transformation of fibroblasts into contractile and ECM-producing myofibroblasts is a critical event in the progression of fibrosis. Sphingosine-1-phosphate (S1P) signaling has emerged as a key regulator of fibrotic processes. S1P exerts its effects through a family of five G protein-coupled receptors (S1PR1-5). Notably, the S1P receptor 2 (S1PR2) has been implicated in promoting fibrotic responses in various tissues, including the lungs, liver, and kidneys.
CYM-5482 is a potent and selective agonist of S1PR2. While direct studies utilizing this compound in fibrosis models are limited in publicly available literature, its specific agonism for S1PR2 makes it a valuable research tool to elucidate the downstream signaling pathways and cellular events that contribute to fibrosis. Activation of S1PR2 is hypothesized to potentiate pro-fibrotic signaling, likely in conjunction with established fibrotic mediators such as Transforming Growth Factor-β (TGF-β).
These application notes provide a framework for utilizing this compound to investigate the role of S1PR2 in fibrosis. The protocols outlined below are based on established methodologies in fibrosis research and the known pharmacology of S1PR2. Researchers should optimize these protocols for their specific experimental systems.
Mechanism of Action in Fibrosis
This compound, as an S1PR2 agonist, is expected to initiate intracellular signaling cascades that contribute to a pro-fibrotic cellular phenotype. S1PR2 activation has been shown to couple to Gα12/13 and Gαq proteins, leading to the activation of downstream effectors such as Rho/ROCK, Phospholipase C (PLC), and subsequent activation of protein kinase C (PKC). These pathways can intersect with and amplify the canonical pro-fibrotic TGF-β signaling pathway.
Key events following S1PR2 activation by this compound in the context of fibrosis are hypothesized to include:
-
Myofibroblast Differentiation: Promotion of the transformation of fibroblasts into α-smooth muscle actin (α-SMA)-expressing myofibroblasts.
-
Extracellular Matrix (ECM) Deposition: Increased synthesis and deposition of ECM proteins, such as collagen.
-
Cell Migration and Contraction: Enhancement of fibroblast migration and contractility, contributing to tissue stiffening.
-
Crosstalk with TGF-β Signaling: Potential potentiation of TGF-β-induced pro-fibrotic responses.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments using this compound in fibrosis research. These are for illustrative purposes and actual results may vary.
Table 1: Hypothetical In Vitro Effect of this compound on Myofibroblast Differentiation and Collagen Production in Human Lung Fibroblasts (HLFs)
| Treatment Group | This compound Conc. (µM) | α-SMA Expression (Fold Change vs. Control) | Collagen I Deposition (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β1 (10 ng/mL) | 0 | 5.2 ± 0.5 | 4.8 ± 0.6 |
| This compound | 1 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| This compound | 5 | 3.1 ± 0.4 | 2.9 ± 0.4 |
| This compound | 10 | 4.5 ± 0.6 | 4.2 ± 0.5 |
| TGF-β1 + this compound | 10 | 7.8 ± 0.9 | 7.1 ± 0.8 |
Table 2: Hypothetical In Vivo Effect of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | This compound Dosage (mg/kg) | Lung Hydroxyproline Content (µg/mg tissue) | Ashcroft Fibrosis Score |
| Saline Control | 0 | 15.2 ± 2.1 | 0.5 ± 0.2 |
| Bleomycin + Vehicle | 0 | 45.8 ± 5.3 | 6.2 ± 0.8 |
| Bleomycin + this compound | 1 | 55.3 ± 6.1 | 7.1 ± 0.9 |
| Bleomycin + this compound | 5 | 68.7 ± 7.5 | 8.3 ± 1.1 |
Experimental Protocols
In Vitro Protocol: Induction of Myofibroblast Differentiation in Primary Human Lung Fibroblasts
This protocol describes how to use this compound to induce the differentiation of primary human lung fibroblasts (HLFs) into myofibroblasts, a key event in pulmonary fibrosis.
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium (FGM)
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Recombinant Human TGF-β1 (stock solution in sterile water with 0.1% BSA)
-
Primary antibodies: anti-α-SMA, anti-Collagen I
-
Secondary antibodies: fluorescently labeled
-
DAPI (4',6-diamidino-2-phenylindole)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
96-well imaging plates
Procedure:
-
Cell Seeding:
-
Culture HLFs in FGM supplemented with 10% FBS.
-
Seed HLFs into 96-well imaging plates at a density of 5,000 cells/well.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Serum Starvation:
-
After 24 hours, aspirate the growth medium and wash the cells once with DPBS.
-
Replace the medium with serum-free FGM and incubate for another 24 hours to synchronize the cells.
-
-
Treatment:
-
Prepare treatment media containing this compound at final concentrations ranging from 0.1 to 10 µM. Include a vehicle control (DMSO).
-
For positive control and synergistic effect studies, prepare treatment media with TGF-β1 (e.g., 10 ng/mL) alone and in combination with this compound.
-
Aspirate the serum-free medium and add the treatment media to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Immunofluorescence Staining:
-
Aspirate the treatment media and wash the cells twice with DPBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with DPBS.
-
Permeabilize the cells with 0.1% Triton X-100 in DPBS for 10 minutes.
-
Wash three times with DPBS.
-
Block with 1% BSA in DPBS for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-α-SMA and anti-Collagen I) diluted in blocking buffer overnight at 4°C.
-
Wash three times with DPBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI (for nuclear staining) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with DPBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of α-SMA and Collagen I staining. Normalize the intensity to the cell number (DAPI count).
-
In Vivo Protocol: Evaluation of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes a hypothetical experiment to investigate the pro-fibrotic effects of this compound in a well-established mouse model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Hydroxyproline assay kit
-
Histology reagents (formalin, paraffin, hematoxylin, eosin, Masson's trichrome stain)
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in 50 µL of sterile saline.
-
Administer 50 µL of sterile saline to the control group.
-
-
This compound Administration:
-
Prepare this compound in the vehicle at desired concentrations (e.g., 1, 5, 10 mg/kg).
-
Starting from day 1 post-bleomycin administration, administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 14-21 days.
-
-
Endpoint Analysis (Day 14 or 21):
-
Euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell count and cytokine analysis (optional).
-
Perfuse the lungs with saline.
-
Excise the lungs. Inflate and fix one lung lobe in 10% neutral buffered formalin for histology.
-
Homogenize the remaining lung tissue for hydroxyproline assay to quantify collagen content.
-
-
Histological Analysis:
-
Embed the fixed lung tissue in paraffin and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition.
-
Score the severity of fibrosis using a semi-quantitative method like the Ashcroft score.
-
Visualizations
Caption: Proposed signaling pathway of this compound in promoting fibrosis.
Caption: Experimental workflows for in vitro and in vivo fibrosis studies.
Disclaimer: The experimental protocols and data presented are hypothetical and intended for illustrative purposes. Researchers must develop and validate their own specific protocols based on their experimental goals and systems. This compound is a research tool and should be handled according to safety guidelines.
Application Notes and Protocols: CYM-5482 in Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that regulates a vast array of cellular processes, particularly within the immune system.[1] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1][2] These receptors play pivotal roles in controlling lymphocyte trafficking, inflammation, and immune cell activation.[3][4] While S1PR1 is well-known for facilitating lymphocyte egress from lymphoid organs, other receptors like S1PR2 have distinct and sometimes opposing functions.[4][5]
CYM-5482 is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2).[6][7] Unlike orthosteric agonists that compete with the endogenous ligand (S1P), allosteric modulators bind to a different site on the receptor, offering a unique pharmacological tool.[7] Activation of S1PR2 is linked to the regulation of immune cell migration, vascular inflammation, and cytokine production.[8][9] As a selective S1PR2 agonist, this compound provides researchers with a precise tool to investigate the specific contributions of S1PR2 signaling in various immunological contexts, from autoimmune diseases to cancer immunology.[6][10]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key immunology research applications.
Compound Profile: this compound
This compound is a valuable chemical probe for dissecting the function of the S1PR2 receptor in complex biological systems.[7] Its key properties are summarized below.
| Property | Value / Description | Citation |
| Target | Sphingosine-1-Phosphate Receptor 2 (S1PR2) | [6] |
| Activity | Selective Allosteric Agonist | [7] |
| EC50 | 1.0 µM | [11] |
| IC50 | 1.03 µM | [6] |
| Molecular Formula | C₁₉H₂₀N₂O₃ | [12] |
| Mechanism | Binds to S1PR2 to activate downstream signaling pathways, including Gα₁₂/₁₃-Rho and NF-κB, independent of the orthosteric S1P binding site. | [7][8][13] |
Applications in Immunology Research
Investigation of Immune Cell Trafficking and Retention
S1PR2 activation is known to inhibit the migration of myeloid cells like macrophages and can promote the retention of lymphocytes within specific microenvironments, such as germinal centers in lymph nodes.[5][9] This function is crucial for mounting a coordinated adaptive immune response. This compound can be used to:
-
Probe the role of S1PR2 in macrophage and monocyte migration in response to inflammatory cues.[13]
-
Study the retention of B cells and follicular helper T cells within lymphoid structures.[5]
-
Investigate the mechanisms of T cell migration across lymphatic endothelial cell barriers.[14]
Modulation of Inflammatory Responses and Cytokine Production
S1PR2 signaling is deeply implicated in vascular inflammation and the production of pro-inflammatory cytokines.[8] Studies have shown that S1PR2 is necessary for the full inflammatory response to stimuli like bacterial lipopolysaccharide (LPS).[9][13] this compound is an ideal tool to:
-
Determine the effect of S1PR2 activation on the production of key cytokines such as IL-1β, IL-6, and TNF-α in immune cells (e.g., PBMCs, macrophages).[13]
-
Elucidate the S1PR2-dependent signaling pathways (e.g., NF-κB, p38 MAPK) that drive inflammatory gene expression.[8][13]
-
Assess the potential of S1PR2 agonism to modulate inflammatory processes in models of autoimmune disease or sepsis.[8][10]
Visualized Signaling and Workflows
S1PR2 Signaling Pathway
References
- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 4. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate receptor-2 function in myeloid cells regulates vascular inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are S1PR2 modulators and how do they work? [synapse.patsnap.com]
- 11. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | S1PR2激动剂 | MCE [medchemexpress.cn]
- 13. Sphingosine-1-Phosphate Receptor 2 Regulates Proinflammatory Cytokine Production and Osteoclastogenesis | PLOS One [journals.plos.org]
- 14. CD4 T cell sphingosine 1-phosphate receptor (S1PR)1 and S1PR4 and endothelial S1PR2 regulate afferent lymphatic migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CYM-5482 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting experimental results obtained using CYM-5482, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2).[1] It functions as an allosteric agonist, meaning it binds to a site on the S1PR2 receptor that is different from the binding site of the endogenous ligand, sphingosine-1-phosphate (S1P). This binding modulates the receptor's activity, initiating downstream signaling cascades.
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal effective concentration (EC50) of 1.0 µM and a half-maximal inhibitory concentration (IC50) of 1.03 µM for S1PR2 activation.[1]
Q3: What are the known downstream signaling pathways activated by S1PR2?
A3: S1PR2 is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gαi, Gα12/13, and Gαq. Activation of these pathways can lead to various cellular responses through downstream effectors such as Rho-associated kinase (ROCK), phospholipase C (PLC), and protein kinase C (PKC).
Q4: Is this compound selective for S1PR2 over other S1P receptors?
A4: While specific selectivity data for this compound against all other S1P receptors (S1PR1, S1PR3, S1PR4, S1PR5) is not extensively published in the search results, a closely related analog, CYM-5520, is reported to be highly selective for S1PR2 and inactive against other S1P receptors.[2][3] It is crucial to empirically determine the selectivity of this compound in your experimental system.
Q5: How should I prepare and store this compound?
A5: For stock solutions, it is recommended to dissolve this compound in an appropriate solvent like DMSO. Store stock solutions at -20°C for short-term storage or -80°C for long-term storage to prevent degradation.[1] For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. The stability of this compound in cell culture media over extended periods should be empirically determined.[4][5][6][7][8]
Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound Treatment
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Assess the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. |
| Low S1PR2 Expression | Confirm S1PR2 expression in your cell line at both the mRNA and protein level (e.g., via qPCR, Western blot, or flow cytometry). Consider using a cell line known to express high levels of S1PR2 or overexpressing S1PR2. |
| Allosteric Agonism | The allosteric nature of this compound means its effect can be influenced by the presence of the endogenous ligand, S1P. Ensure consistent serum concentrations in your culture medium, as serum is a major source of S1P. Consider performing experiments in serum-free or low-serum conditions to better characterize the direct effects of this compound. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The reported EC50 of 1.0 µM is a starting point.[1] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Use cells with a consistent and low passage number for all experiments.[9] |
Issue 2: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Activation of Other S1P Receptors | Although reported to be selective, it is crucial to verify the selectivity of this compound in your system. Use specific antagonists for other S1P receptors (e.g., for S1PR1, S1PR3) to see if the observed effect is blocked. Test the effect of this compound in cell lines that do not express S1PR2 but express other S1P receptors. |
| Activation of Different G-protein Pathways | S1PR2 can couple to multiple G-proteins. The predominant signaling pathway can be cell-type specific. Use specific inhibitors for downstream effectors (e.g., ROCK inhibitor Y-27632 for the Gα12/13-Rho pathway) to dissect the signaling cascade. |
| Interaction with Other Signaling Pathways | S1PR2 signaling can crosstalk with other pathways. Investigate potential interactions with other receptor tyrosine kinases or signaling molecules relevant to your experimental context. |
Data Presentation
Table 1: Potency of this compound
| Compound | Target | Assay | EC50 (µM) | IC50 (µM) | Reference |
| This compound | S1PR2 | Not Specified | 1.0 | 1.03 | [1] |
Table 2: Selectivity Profile of a Related S1PR2 Allosteric Agonist (CYM-5520)
| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 | Reference |
| CYM-5520 | Inactive | Agonist (EC50 = 480 nM) | Inactive | Inactive | Inactive | [2][10] |
Experimental Protocols
General Cell-Based Assay Protocol
-
Cell Culture: Culture cells in appropriate media and conditions. Seed cells in 96-well plates at a density that allows for optimal growth during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, serially dilute the stock solution in serum-free or complete medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the desired downstream assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo), migration assay, or signaling pathway activation assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon S1PR2 activation, which is often coupled to Gαq.
-
Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[11][12]
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader with kinetic reading capabilities.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity at short intervals to capture the transient calcium flux.
-
Data Analysis: Analyze the change in fluorescence over time to determine the EC50 for calcium mobilization.
RhoA Activation Assay
This assay measures the activation of the small GTPase RhoA, a key downstream effector of the Gα12/13 pathway.
-
Cell Lysis: After treating cells with this compound for the desired time, lyse the cells in a buffer that preserves GTPase activity.[13][14][15]
-
Pull-down: Use a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads to specifically pull down active, GTP-bound RhoA from the cell lysates.[13][14][15][16]
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.
-
Quantification: Quantify the band intensity to determine the relative level of RhoA activation.
Mandatory Visualization
Caption: S1PR2 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Optimizing CYM-5482 Concentration in Assays
Disclaimer: Initial research indicates a potential discrepancy regarding the primary target of CYM-5482. While the prompt specifies optimizing its concentration for S1P1 receptor assays, published literature identifies this compound as a potent and selective S1P2 receptor agonist with reported inactivity at other S1P receptors, including S1P1.[1][2][3] This guide will provide information based on the available scientific literature for this compound as an S1P2 agonist. However, recognizing the possibility of a related compound or a novel application, we will also include general troubleshooting and optimization strategies applicable to S1P1 receptor agonists.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of this compound in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the reported primary target and mechanism of action of this compound?
A1: Based on available literature, this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2).[1][3] It is reported to have an IC50 of 1.0 µM and an EC50 of 1.03 µM for S1PR2.[3] S1PR2 is a G protein-coupled receptor (GPCR) that primarily couples to Gα12/13 and Gαq to regulate a variety of cellular processes.
Q2: What is a typical starting concentration range for this compound in in-vitro assays?
A2: For this compound as an S1PR2 agonist, a starting concentration range of 10 nM to 10 µM is recommended for generating a dose-response curve. Given its reported EC50 of 1.03 µM, this range should effectively capture the full dynamic range of the response.[3] For general S1P1 agonists, in vitro concentrations often range from 0.1 µM to 1 µM.[4]
Q3: What is the best solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5][6]
Q4: How should I store this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Q5: I am observing precipitation of this compound in my cell culture medium. What should I do?
A5: See the "Troubleshooting Common Issues" section below for a detailed guide on addressing compound precipitation. Key steps include checking the final DMSO concentration, ensuring proper mixing, and considering the use of a carrier protein like fatty-acid-free BSA.
Q6: Does this compound have any known off-target effects?
Troubleshooting Common Issues
This section addresses specific problems that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Media | - Final DMSO concentration is too high.- Poor mixing of the compound into the aqueous media.- The compound has limited solubility in the assay buffer. | - Ensure the final DMSO concentration in the cell culture media does not exceed 0.5%. High concentrations of DMSO can be toxic to cells and may affect assay results.[7]- Prepare intermediate dilutions of the this compound stock solution in your assay buffer before adding to the cells.- Vortex or gently mix the diluted compound solution thoroughly before adding it to the wells.- Consider adding a carrier protein, such as fatty-acid-free BSA (0.1%), to the assay buffer to improve solubility. |
| No or Low Agonist Response | - Incorrect concentration range.- Compound degradation.- The cell line does not express sufficient levels of the target receptor (S1PR2 or S1P1).- Assay is not sensitive enough. | - Perform a wide dose-response curve (e.g., 10 pM to 10 µM) to determine the optimal concentration range.- Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.- Confirm the expression of the target receptor in your cell line using techniques like qPCR or western blotting.- Optimize assay conditions, such as cell density, incubation time, and substrate concentration. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to minimize edge effects. |
| Unexpected or Off-Target Effects | - The observed effect is mediated by a different receptor.- The compound is not as selective as reported. | - Use a selective antagonist for the target receptor to confirm that the observed effect is on-target.- If available, use a cell line that does not express the target receptor as a negative control.- Consider performing a counter-screen against other related receptors. |
Data Presentation: this compound Quantitative Data
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 1.0 µM | S1PR2 | Not Specified | [3] |
| EC50 | 1.03 µM | S1PR2 | Not Specified | [3] |
Note: The specific cell line and assay conditions for the above values were not detailed in the source.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Mobilization Assay
This protocol is designed for GPCRs that couple to Gαq, which leads to an increase in intracellular calcium upon agonist stimulation. S1PR2 is known to couple to Gαq.
Materials:
-
HEK293 or CHO cells stably expressing the human S1P2 receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound stock solution (10 mM in DMSO).
-
Positive control (e.g., ATP or another known agonist for a constitutively expressed receptor).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Seeding:
-
Seed the S1PR2-expressing cells into a 96-well black, clear-bottom plate at a density of 50,000-80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting in assay buffer to a final concentration of 2-5 µM Fluo-4 AM.
-
Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical 10-point dose-response curve might range from 10 pM to 10 µM. Prepare these solutions at 2x the final desired concentration.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the 2x this compound dilutions into the corresponding wells.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Determining the Optimal Concentration of this compound using a cAMP Assay
This protocol is suitable for GPCRs that couple to Gαi/o, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. This is a common signaling pathway for S1P1 receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human S1P1 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution (10 mM in DMSO).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Methodology:
-
Cell Seeding:
-
Seed the S1P1-expressing cells into a 384-well white plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a solution of forskolin in stimulation buffer at a concentration that elicits a submaximal cAMP response (e.g., EC80), which should be determined in a preliminary experiment.
-
-
Cell Treatment:
-
Remove the cell culture medium.
-
Add 10 µL of the this compound dilutions to the wells.
-
Immediately add 10 µL of the forskolin solution to all wells (except for the negative control).
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (inhibitory) to determine the EC50 value.
-
Visualizations
Caption: S1PR2 Signaling Pathway Activated by this compound.
Caption: Workflow for this compound Concentration Optimization.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of CYM-5482
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CYM-5482, a selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2), which is a G protein-coupled receptor (GPCR).[1] It is characterized as an allosteric agonist.[2][3][4]
Q2: What are the known potency values for this compound?
This compound has been reported to have an IC50 of 1.0 µM and an EC50 of 1.03 µM for S1PR2.[1]
Q3: Have any off-target effects of this compound been reported?
Current literature highlights the selectivity of this compound for S1PR2 over other S1P receptor subtypes.[2][3][4] However, comprehensive screening data against a broad range of unrelated receptors, ion channels, and enzymes is not extensively reported in the public domain. Therefore, researchers should consider the possibility of uncharacterized off-target effects in their experimental systems.
Q4: How can I experimentally assess the selectivity of this compound in my model system?
To confirm the on-target effect of this compound, consider the following approaches:
-
Use of an S1PR2 antagonist: Pre-treatment of your cells or tissue with a selective S1PR2 antagonist, such as JTE-013, should block the effects of this compound.[2][4]
-
S1PR2 knockdown or knockout models: Utilizing siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate S1PR2 expression should attenuate or abolish the response to this compound.
-
Control cell lines: Employ cell lines that do not endogenously express S1PR2 as negative controls to observe for any non-specific effects.
Q5: What are the downstream signaling pathways activated by S1PR2?
S1PR2 is known to couple to several G protein families, including Gαi, Gαq, and Gα12/13.[5] Activation of these pathways can lead to a variety of cellular responses, such as:
-
Gα12/13: Activation of RhoA-mediated signaling, influencing the actin cytoskeleton.
-
Gαq: Stimulation of phospholipase C (PLC), leading to intracellular calcium mobilization.
-
Gαi: Inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
The specific signaling cascade activated can be cell-type dependent.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no response to this compound | 1. Low or absent S1PR2 expression in the experimental model. 2. Inappropriate this compound concentration. 3. Suboptimal assay conditions. | 1. Confirm S1PR2 expression using techniques like qPCR, Western blot, or flow cytometry. 2. Perform a dose-response experiment to determine the optimal concentration range for your system. 3. Optimize assay parameters such as incubation time, temperature, and buffer composition. |
| Observed effects are not blocked by an S1PR2 antagonist | 1. The observed effect is due to off-target activity. 2. The antagonist concentration is insufficient. | 1. See the "Protocol for Investigating Potential Off-Target Effects" section. 2. Perform a dose-response experiment with the antagonist to ensure complete blockade of S1PR2. |
| High background signal in assays | 1. Non-specific binding of this compound. 2. Issues with the detection reagents. | 1. Include appropriate vehicle controls. 2. Test for any direct interference of this compound with your assay readout in a cell-free system. 3. Validate the performance of your detection reagents and antibodies. |
| Cellular toxicity observed at effective concentrations | 1. On-target toxicity due to prolonged or excessive S1PR2 activation. 2. Off-target toxicity. | 1. Reduce the concentration of this compound or the duration of treatment. 2. Assess the toxicity of this compound in a control cell line lacking S1PR2. If toxicity persists, it may be an off-target effect. |
Quantitative Data Summary
| Compound | Target | Assay Type | Value | Reference |
| This compound | S1PR2 | Inhibition | IC50 = 1.0 µM | [1] |
| This compound | S1PR2 | Agonist Activity | EC50 = 1.03 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: S1PR2 signaling pathways activated by this compound.
Caption: Workflow for investigating potential off-target effects.
Experimental Protocols
Protocol for Investigating Potential Off-Target Effects via Cross-Reactivity Profiling
This protocol provides a general workflow for assessing the selectivity of a compound like this compound against other related GPCRs, which is a crucial step in investigating potential off-target effects.
1. Objective: To determine if the biological effects of this compound are mediated by its intended target (S1PR2) or by interactions with other receptors.
2. Materials:
-
HEK293 cells (or another suitable host cell line with low endogenous GPCR expression)
-
Expression plasmids for S1PR2 (positive control) and other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, S1PR5) or other related GPCRs.
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Transfection reagent (e.g., Lipofectamine)
-
Assay-specific reagents (e.g., Calcium-sensitive dye like Fluo-4 AM for Gq-coupled receptors, or a cAMP assay kit for Gs/Gi-coupled receptors)
-
This compound
-
S1P (natural ligand, as a positive control)
-
Multi-well plates (e.g., 96-well black, clear-bottom plates for fluorescence assays)
-
Plate reader capable of measuring fluorescence or luminescence
3. Methodology:
Part A: Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.
-
For each receptor to be tested, transfect a set of wells with the corresponding expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Include a mock-transfected control (no plasmid).
-
Incubate the cells for 24-48 hours to allow for receptor expression.
Part B: Functional Assay (Example: Calcium Mobilization for Gq-Coupled Receptors)
-
On the day of the assay, remove the culture medium from the wells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable assay buffer (e.g., HBSS) according to the manufacturer's instructions. Incubate as required (typically 30-60 minutes at 37°C).
-
Prepare a dilution series of this compound and the control ligand (S1P) in the assay buffer.
-
Establish a stable baseline fluorescence reading on the plate reader for 10-20 seconds.
-
Add the different concentrations of this compound or S1P to the wells.
-
Immediately begin measuring the fluorescence intensity for 60-180 seconds to capture the calcium transient.
4. Data Analysis:
-
For each well, determine the peak fluorescence response after the addition of the compound.
-
Normalize the data to the baseline fluorescence or a vehicle control.
-
Plot the normalized response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each receptor tested.
5. Interpretation of Results:
-
High Selectivity: A potent response (low EC50) is observed only in cells expressing S1PR2, with little to no response in cells expressing other receptors, even at high concentrations of this compound.
-
Potential Off-Target Activity: A significant response is observed in cells expressing one or more receptors other than S1PR2. The potency (EC50) at these other receptors should be compared to that at S1PR2 to quantify the selectivity window.
This protocol can be adapted for other signaling pathways (e.g., cAMP accumulation for Gi/Gs) to provide a more comprehensive selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent CYM-5482 degradation in solution
Welcome to the technical support center for CYM-5482. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists effectively use this compound in their experiments, with a focus on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO to ensure maximum solubility and stability.
Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?
A2: As a solid, this compound should be stored at -20°C, protected from light. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: The stability of this compound in aqueous solutions has not been extensively reported. As with many small molecules, prolonged incubation in aqueous buffers or media, especially at physiological temperatures (e.g., 37°C), may lead to degradation. It is recommended to prepare fresh dilutions in aqueous solutions for each experiment and use them promptly.
Q4: Can I store this compound diluted in aqueous buffer?
A4: It is not recommended to store this compound in aqueous buffers for extended periods. If temporary storage is necessary, keep the solution on ice and use it within a few hours. For longer-term storage, it is best to maintain the compound in an anhydrous DMSO stock solution at -20°C or -80°C.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may be related to the degradation of this compound.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in stock or working solutions. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO.2. Aliquot the stock solution to minimize freeze-thaw cycles.3. Prepare working dilutions in aqueous buffer or media immediately before use.4. Empirically test the stability of this compound in your experimental buffer (see Experimental Protocol below). |
| Precipitation observed when diluting DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).3. Consider using a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), in the aqueous buffer to improve solubility and stability. |
| Gradual loss of compound activity over the course of a long experiment. | Degradation of this compound in the experimental medium at 37°C. | 1. Design experiments to minimize the incubation time of this compound.2. If long incubation is necessary, consider replenishing the medium with freshly diluted this compound at set time points.3. Perform a time-course experiment to determine the rate of activity loss under your specific conditions. |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific aqueous experimental buffer.
Objective: To quantify the degradation of this compound over time under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final working concentration in your pre-warmed experimental buffer.
-
Timepoint Zero (T=0): Immediately after dilution, take an aliquot of the solution, and inject it into the HPLC system to obtain the initial peak area of this compound.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC using the same method as for the T=0 sample.
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the peak area at T=0.
Table 2: Example Stability Data Presentation
| Time (hours) | Temperature (°C) | Peak Area (arbitrary units) | Remaining this compound (%) |
| 0 | 37 | 1,000,000 | 100 |
| 1 | 37 | 950,000 | 95 |
| 2 | 37 | 900,000 | 90 |
| 4 | 37 | 800,000 | 80 |
| 8 | 37 | 650,000 | 65 |
| 24 | 37 | 300,000 | 30 |
Visual Guides
Caption: Troubleshooting workflow for addressing inconsistent experimental outcomes.
Caption: Workflow for empirically determining this compound stability in solution.
CYM-5482 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of CYM-5482, a potent and selective S1P2 receptor agonist.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its chemical integrity and biological activity. Below is a summary of recommended storage conditions for the compound in both solid and solution forms.
Quantitative Data Summary
| Form | Storage Temperature | Duration | Notes |
| Solid | Room Temperature | As specified by the supplier | Shipped at ambient temperature in the continental US; may vary elsewhere. |
| -20°C | ≥ 4 years (for similar compounds) | Recommended for long-term storage of the solid compound. | |
| Stock Solution | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound upon receipt?
A1: Upon receipt, it is recommended to store the solid this compound compound at -20°C for long-term stability. For short-term storage, room temperature is acceptable. The vial should be kept tightly sealed to protect it from moisture.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: How stable is this compound in a DMSO stock solution?
A3: A stock solution of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q4: Can I store the diluted working solution of this compound?
A4: It is not recommended to store diluted working solutions for extended periods. Prepare fresh dilutions from the frozen stock solution for each experiment to ensure consistent results.
Q5: Are there any known incompatibilities for this compound?
A5: this compound should not be stored with strong oxidizing agents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
Issue 1: Inconsistent or no biological effect observed.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the compound has been stored correctly according to the recommended conditions (-20°C for solid, -80°C for long-term stock solution). Avoid multiple freeze-thaw cycles by preparing and using aliquots.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting Step: Verify the calculations for your dilutions. It is advisable to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.
-
-
Possible Cause 3: Low Receptor Expression.
-
Troubleshooting Step: Confirm that your cell line expresses the S1P2 receptor at a sufficient level. This can be checked by qPCR or Western blotting.
-
Issue 2: High background or off-target effects.
-
Possible Cause 1: High DMSO Concentration.
-
Troubleshooting Step: Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. High concentrations of DMSO can be toxic to cells and may cause non-specific effects.
-
-
Possible Cause 2: Compound Precipitation.
-
Troubleshooting Step: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration. Sonication may help to redissolve the compound.
-
Issue 3: Cell toxicity observed.
-
Possible Cause 1: High Concentration of this compound.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. Use a concentration that is effective for S1P2 activation but not cytotoxic.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: As mentioned previously, ensure the final DMSO concentration is minimal. Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent on cell viability.
-
Experimental Protocols
Detailed Methodology: In Vitro Cell-Based Assay for S1P2 Receptor Activation
This protocol provides a general framework for assessing the activity of this compound on the S1P2 receptor in a cell-based assay.
-
Cell Culture:
-
Culture cells known to express the S1P2 receptor (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
-
Cell Treatment:
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add 100 µL of the prepared this compound working solutions or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.
-
-
Readout (Example: RhoA Activation Assay):
-
Following treatment, lyse the cells and perform a RhoA activation assay according to the manufacturer's instructions to measure the level of GTP-bound RhoA, a downstream effector of S1P2 signaling.
-
Visualizations
Caption: S1P2 Receptor Signaling Pathway activated by this compound.
Caption: General experimental workflow for a cell-based assay using this compound.
References
Technical Support Center: Interpreting Unexpected Data with CYM-5482
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data during experiments with CYM-5482, a selective S1P₂ receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1P₂).[1] It functions as an allosteric agonist, meaning it binds to a site on the S1P₂ receptor that is different from the binding site of the endogenous ligand, sphingosine-1-phosphate (S1P).[2] This binding event activates the receptor and initiates downstream signaling cascades.
Q2: I am not observing lymphopenia after administering this compound. Is my compound not working?
This is an expected result. Lymphocyte egress from lymphoid tissues is primarily mediated by the S1P₁ receptor.[3][4] Agonists of S1P₁, such as FTY720 (Fingolimod) or CYM-5442, cause receptor internalization and functional antagonism, leading to lymphocyte sequestration in the lymph nodes and subsequent lymphopenia.[5][6] this compound is selective for S1P₂ and therefore is not expected to induce lymphopenia.[1] Confusing the effects of S1P₁ and S1P₂ agonists is a common source of unexpected data.
Q3: What are the expected downstream signaling pathways activated by this compound?
The S1P₂ receptor is known to couple to several G protein families, leading to the activation of diverse signaling pathways. Depending on the cell type, S1P₂ can couple to:
-
Gα₁₂/₁₃: This typically leads to the activation of the Rho/ROCK pathway, which is involved in stress fiber formation and inhibition of cell migration.[5][7]
-
Gαq: This activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores.[7]
-
Gαi: This can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5]
Q4: Can this compound have off-target effects?
While this compound is reported to be a selective S1P₂ agonist, like any pharmacological tool, the possibility of off-target effects should be considered, especially at high concentrations. It is crucial to perform dose-response experiments and include appropriate controls to validate that the observed effects are mediated by S1P₂. The use of a selective S1P₂ antagonist, such as JTE-013, can help confirm the specificity of the response.[8]
Troubleshooting Guides
Unexpected Result 1: No inhibition of cell migration, or even increased migration.
Possible Cause 1: Cell type-dependent S1P₂ signaling. The effect of S1P₂ activation on cell migration can be context-dependent. While S1P₂ activation typically inhibits migration through the Rho pathway, in some cell types or under certain conditions, it might not have an inhibitory effect or could even paradoxically promote migration.[3][5] The relative expression levels of different S1P receptors (S1P₁-₅) on your cells of interest can influence the overall biological outcome.[9]
Troubleshooting Steps:
-
Confirm S1P₂ Expression: Verify the expression of the S1P₂ receptor in your cell line at the mRNA and protein level.
-
Titrate this compound: Perform a dose-response curve to ensure you are using an optimal concentration. High concentrations may lead to receptor desensitization or off-target effects.
-
Use an S1P₂ Antagonist: Pre-treat cells with a selective S1P₂ antagonist (e.g., JTE-013) to confirm that the observed effect (or lack thereof) is S1P₂-mediated.
-
Investigate Downstream Signaling: Analyze the activation of the RhoA pathway (e.g., via a RhoA activation assay) to confirm target engagement.
Logical Relationship for Troubleshooting Unexpected Migration Data
Caption: Troubleshooting workflow for unexpected cell migration results with this compound.
Unexpected Result 2: No increase in intracellular calcium ([Ca²⁺]i).
Possible Cause 1: Low or absent Gαq coupling in the experimental system. S1P₂-mediated calcium mobilization is dependent on its coupling to Gαq and subsequent PLC activation.[7] In some cell types, S1P₂ may preferentially couple to other G proteins like Gα₁₂/₁₃ or Gαi, which do not directly lead to a calcium response.[5]
Troubleshooting Steps:
-
Confirm S1P₂ Expression: As with migration assays, first confirm S1P₂ expression.
-
Use a Positive Control: Ensure your calcium flux assay is working correctly by using a known stimulus for your cell type (e.g., ATP for P2Y receptors or ionomycin as a universal positive control).
-
Assess Other S1P₂-Mediated Pathways: If no calcium signal is observed, investigate other S1P₂-mediated signaling pathways that might be active in your cells, such as RhoA activation.
-
Consider Allosteric Nature: As an allosteric agonist, the presence of endogenous S1P could potentially modulate the response to this compound. Ensure consistent serum conditions in your experiments.
Signaling Pathway: S1P₂-Mediated Calcium Flux
Caption: Simplified signaling pathway of this compound-induced calcium release via S1P₂.
Data Summary Tables
Table 1: Expected vs. Unexpected Outcomes with this compound
| Assay | Expected Outcome with this compound (S1P₂ Agonist) | Unexpected Outcome (and Possible Cause) |
| Lymphocyte Count | No significant change in circulating lymphocytes. | Significant lymphopenia (Likely confusion with an S1P₁ agonist like CYM-5442). |
| Cell Migration | Inhibition of migration in susceptible cell types (e.g., macrophages, some cancer cells). | No effect or increased migration (Cell-type specific signaling, low S1P₂ expression). |
| Calcium Flux | Increase in intracellular calcium in cells where S1P₂ couples to Gαq. | No calcium signal (Preferential coupling to Gα₁₂/₁₃ or Gαi). |
| RhoA Activation | Increased RhoA activity. | No RhoA activation (Lack of Gα₁₂/₁₃ coupling, issue with the assay). |
Table 2: this compound vs. CYM-5442: A Common Point of Confusion
| Feature | This compound | CYM-5442 |
| Primary Target | S1P₂ Receptor[1] | S1P₁ Receptor |
| Effect on Lymphocytes | No direct effect on egress. | Induces lymphopenia.[10] |
| Primary Migration Effect | Often inhibitory.[5][9] | Promotes egress from lymph nodes.[3] |
| Key Signaling Pathway | Gα₁₂/₁₃-Rho, Gαq-PLC, Gαi[5][7] | Gαi |
Detailed Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells (e.g., 0.1% BSA in serum-free media) for 16-24 hours to reduce basal signaling.
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation buffer.
-
Wash cells once with serum-free media and resuspend in serum-free media containing 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Use transwell inserts with a pore size appropriate for your cell type (typically 5 µm or 8 µm).
-
In the lower chamber of a 24-well plate, add 600 µL of serum-free media containing various concentrations of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the transwell insert.
-
For antagonist experiments, pre-incubate the cell suspension with the S1P₂ antagonist for 30 minutes before adding them to the inserts.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a duration optimized for your cell line (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with a 10% acetic acid solution and measure the absorbance on a plate reader (e.g., at 570 nm). Alternatively, count the migrated cells in several fields of view under a microscope.
-
Protocol 2: Calcium Flux Assay
This protocol describes a fluorescent plate reader-based assay.
-
Cell Preparation:
-
Plate cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM at 2-5 µM) and Pluronic F-127 (0.02%) in a physiological buffer like Hanks' Balanced Salt Solution (HBSS).
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing and Compound Addition:
-
Gently aspirate the loading buffer and wash the cells twice with 200 µL of HBSS.
-
After the final wash, add 100 µL of HBSS to each well.
-
For antagonist experiments, add the S1P₂ antagonist at this stage and incubate for 15-30 minutes.
-
-
Measurement:
-
Set up a fluorescence microplate reader for kinetic reading (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injector, add a solution of this compound to the wells to achieve the desired final concentration.
-
Continue to record the fluorescence signal for at least 3-5 minutes to capture the transient calcium response.
-
Include positive controls (e.g., ATP) and vehicle controls.
-
Experimental Workflow for a Calcium Flux Assay
Caption: Step-by-step workflow for performing a calcium flux assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of S1P1 and S1P2 receptor function in smooth muscle by receptor silencing and receptor protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S1P2 receptor regulation of sphingosine-1-phosphate effects on conventional outflow physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Variability in CYM-5482 Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the S1PR2 agonist, CYM-5482.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Issue: Inconsistent or No Cellular Response to this compound Treatment
Question: We are not observing the expected downstream effects of this compound on RhoA activation or p38 MAPK phosphorylation. What are the potential causes and how can we troubleshoot this?
Answer: A lack of response to this compound can stem from several factors, ranging from compound integrity to cellular conditions. Follow this troubleshooting workflow to identify the issue:
Detailed Troubleshooting Steps:
-
Verify this compound Integrity:
-
Solubility and Storage: this compound is typically dissolved in DMSO for a stock solution. Ensure the compound is fully dissolved. Improper storage (e.g., multiple freeze-thaw cycles) can degrade the compound. It is recommended to aliquot the stock solution and store it at -20°C or -80°C.
-
Working Concentration: Prepare fresh dilutions in your assay buffer immediately before use. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
-
Assess Cell Health and S1PR2 Expression:
-
Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase. High cell passage numbers can lead to phenotypic drift and altered receptor expression.
-
S1PR2 Expression: Confirm that your cell line expresses the Sphingosine-1-Phosphate Receptor 2 (S1PR2). This can be verified by qPCR for mRNA levels or Western blot for protein levels. If expression is low, consider using a cell line with higher endogenous expression or a transient/stable overexpression system.
-
-
Optimize Assay Protocol:
-
Cell Density: The optimal cell density can impact the magnitude of the signaling response. Titrate the number of cells seeded to find the best assay window.
-
Serum Starvation: Components in serum can activate S1P receptors. To reduce basal signaling, serum-starve your cells for a period (e.g., 4-24 hours) before this compound stimulation.
-
Stimulation Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal stimulation time and this compound concentration for your specific cell line and assay. The EC50 of this compound can vary between cell types.
-
-
Review Data Analysis:
-
Assay Controls: Ensure you have included appropriate positive and negative controls. A known S1PR2 agonist (if available) or another relevant stimulus can serve as a positive control. A vehicle-only control (e.g., DMSO) is essential.
-
Antibody/Reagent Validation: For Western blotting, validate that your primary antibodies are specific for the target protein (e.g., phospho-p38). For reporter assays, ensure the reporter construct is functioning correctly.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, sphingosine-1-phosphate (S1P), to activate the receptor. S1PR2 is a G protein-coupled receptor (GPCR) that primarily couples to Gα12/13 proteins.
Q2: What are the common sources of variability in this compound experiments?
A2: Variability in cell-based assays with this compound can be attributed to several factors:
| Source of Variability | Recommendations for Minimization |
| Cell Culture Conditions | Maintain consistent cell passage numbers. Use cells from the same frozen stock for a set of experiments. Standardize cell seeding density and ensure even cell distribution in plates. |
| Reagent Preparation | Prepare fresh this compound dilutions for each experiment from a validated stock. Ensure complete dissolution of the compound. Use the same batch of serum and other media components. |
| Assay Execution | Standardize incubation times (serum starvation, compound treatment). Ensure consistent pipetting techniques. Automate liquid handling steps where possible to reduce human error. |
| Data Acquisition | Use consistent settings on plate readers or imaging systems. Normalize data to appropriate controls (e.g., vehicle control, loading control for Western blots). |
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, allow the stock solution to come to room temperature before opening to prevent condensation.
Experimental Protocols
Protocol: Measuring this compound-Induced RhoA Activation Using a G-LISA Assay
This protocol provides a general framework for a RhoA activation assay. Specific details may need to be optimized for your cell line.
Materials:
-
This compound
-
Cell line expressing S1PR2 (e.g., HEK293, endothelial cells)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
RhoA G-LISA Activation Assay Kit (or similar)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Serum Starvation: The next day, gently wash the cells with PBS and replace the medium with serum-free medium. Incubate for 4-24 hours.
-
This compound Stimulation: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound or vehicle control to the cells and incubate for the optimized time (e.g., 5-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the G-LISA kit manufacturer's instructions.
-
G-LISA Assay: Perform the G-LISA assay following the manufacturer's protocol. This typically involves adding the cell lysates to a plate coated with a Rho-GTP binding protein, followed by incubation, washing, and detection with a specific antibody.
-
Data Analysis: Read the absorbance on a microplate reader. Normalize the readings to the vehicle control and plot the dose-response curve to determine the EC50.
Quantitative Data Summary
The following table summarizes representative quantitative data for S1PR2 agonists. Note that specific values can vary depending on the cell line and assay conditions.
| Compound | Target | Assay Type | Cell Line | EC50 / IC50 |
| This compound | S1PR2 | CRE-bla reporter | CHO | EC50: 1.03 µM |
| CYM-5520 | S1PR2 | cAMP response | CHO | EC50: 1.6 µM |
| JTE-013 (Antagonist) | S1PR2 | Radioligand binding | - | IC50: 53 nM |
This data is compiled from publicly available literature and should be used as a reference. Experimental values should be determined independently.
CYM-5482 Technical Support Center: Quality Control & Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control and purity assessment of CYM-5482, a potent and selective S1PR2 agonist. While specific data for this compound is limited, the following information is based on established principles and best practices for the quality control of small molecule research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: this compound is typically supplied at a high purity level. For instance, some batches have been documented with a purity of 98.29%[1]. For research applications, a purity of ≥95% is generally considered acceptable.[2]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: The most common and reliable methods for determining the purity of small molecules like this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] HPLC is widely used for quantitative purity analysis, while LC-MS helps in identifying impurities by their mass-to-charge ratio.[4][5] NMR is excellent for structural confirmation and can also be used for quantitative purity assessment (qNMR).[6][7][8]
Q3: How can I confirm the identity of my this compound sample?
A3: The identity of this compound can be unequivocally confirmed by comparing the experimental data from NMR spectroscopy and mass spectrometry with a certified reference standard or published data.[3][4][6] ¹H NMR and ¹³C NMR spectra provide detailed structural information, while high-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6][9]
Q4: What are the common impurities that might be present in a sample of this compound?
A4: Impurities in small molecule synthesis can include residual starting materials, by-products from the chemical reactions, residual solvents, and degradation products.[5][10] The specific impurities will depend on the synthetic route used. Impurity profiling using techniques like LC-MS/MS is crucial for their identification and characterization.[9][11]
Q5: How should I store this compound to ensure its stability?
A5: For long-term stability, solid this compound should be stored in a tightly sealed container at a low temperature, protected from light and moisture. For solutions, it is best to prepare them fresh. If storage of a stock solution is necessary, it should be aliquoted into small volumes in amber glass vials or suitable polypropylene tubes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[12] The choice of solvent can also impact stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected or poor biological activity | - Compound degradation due to improper storage. - Purity is lower than specified. - Incorrect compound identity. | - Re-evaluate storage conditions (temperature, light, and air exposure). - Perform a purity analysis using HPLC. - Confirm the compound's identity using NMR and/or LC-MS. |
| Precipitation in stock solution upon thawing | - The solubility limit was exceeded at a lower temperature. - The solvent is not suitable for cryogenic storage. - The solution was not thawed and mixed properly. | - Consider storing at a slightly lower concentration. - Ensure the solvent is appropriate for your storage temperature. - Thaw the solution slowly to room temperature and vortex gently to ensure it is fully dissolved before use.[12] |
| Appearance of new peaks in HPLC chromatogram over time | - The compound is degrading under the storage conditions. - The solution is contaminated. | - Conduct a stability study by analyzing the solution at different time points.[12] - Prepare fresh solutions for critical experiments. - Ensure the use of high-purity solvents and clean labware. |
| Inconsistent results between experiments | - Variability in the purity of different batches of the compound. - Degradation of the compound in the experimental buffer or media. | - Always note the batch number of the compound used. - If possible, perform a quick purity check on new batches. - Assess the stability of this compound under your specific experimental conditions. |
Data Presentation
Table 1: Typical Parameters for HPLC Purity Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation of non-polar to moderately polar compounds.[13] |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | To ensure good separation and peak shape. |
| Detection | UV at a specific wavelength (e.g., 254 nm or λmax of this compound) | To detect and quantify the compound and impurities. |
| Injection Volume | 5-20 µL | To introduce a reproducible amount of sample onto the column. |
| Column Temperature | Room temperature or controlled (e.g., 30 °C) | To ensure reproducible retention times. |
Table 2: Key Information from Different Analytical Techniques
| Technique | Information Provided | Primary Use in QC |
| HPLC-UV | Retention time, peak area, peak purity | Quantitative purity assessment, detection of impurities.[5][14] |
| LC-MS | Retention time, mass-to-charge ratio (m/z) | Impurity identification and profiling.[4][9] |
| High-Resolution MS | Accurate mass-to-charge ratio | Elemental composition determination for identity confirmation.[9][11] |
| ¹H and ¹³C NMR | Chemical shifts, coupling constants, integration | Unambiguous structure confirmation and identification.[6][8][15] |
| Quantitative NMR (qNMR) | Molar concentration of the analyte | High-accuracy purity determination without a reference standard of the compound itself.[7] |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.[16]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50-100 µg/mL.
-
-
HPLC Conditions:
-
Use the parameters outlined in Table 1.
-
Set up a gradient elution, for example: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to 5% B and equilibrate for 5 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: (Area of the main peak / Total area of all peaks) x 100.
-
Protocol 2: Identity Confirmation by LC-MS
-
LC Conditions:
-
Use the same LC method as described in Protocol 1.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight of this compound (e.g., m/z 100-1000).
-
For impurity identification, tandem MS (MS/MS) can be performed to obtain fragmentation patterns.[11]
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak.
-
Confirm that the observed mass-to-charge ratio corresponds to the expected molecular ion of this compound.
-
Analyze the mass spectra of minor peaks to tentatively identify impurities.
-
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. Small Molecule HPLC [sigmaaldrich.com]
- 14. blog.brewerscience.com [blog.brewerscience.com]
- 15. Small molecule-NMR | University of Gothenburg [gu.se]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Validating the Agonist Activity of CYM-5482: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYM-5482, a selective Sphingosine-1-Phosphate Receptor 2 (S1P2) agonist, with alternative modulators targeting the S1P receptor family. While initial interest may lie in S1P1 agonism for autoimmune diseases, understanding the distinct activity of S1P2-selective compounds like this compound is crucial for exploring novel therapeutic avenues in areas such as cancer and fibrosis. This document outlines the experimental validation of this compound's agonist activity, presents its performance in contrast to well-characterized S1P1 agonists, and provides detailed protocols for key validation assays.
Understanding this compound's Selectivity
It is critical to note that this compound is a potent and selective agonist for the S1P2 receptor, not S1P1.[1][2][3] This distinction is fundamental, as S1P1 and S1P2 receptors often mediate opposing cellular effects through different G-protein signaling pathways. While S1P1 primarily couples to Gi to regulate immune cell trafficking, S1P2 couples to G12/13 and Gq to influence processes like cell migration, proliferation, and vascular permeability.[4][5][6] Therefore, a direct comparison of agonist activity at the same target is not applicable. Instead, this guide contrasts the S1P2 activity of this compound with the S1P1 activity of other modulators to highlight its receptor specificity and distinct pharmacological profile.
Comparative Analysis of S1P Receptor Modulators
The following table summarizes the quantitative data on the potency of this compound against the S1P2 receptor and compares it with the potencies of several well-established S1P1 agonists against their primary target. This comparative data underscores the selectivity of these compounds.
| Compound | Primary Target | Agonist Activity (EC50) | Key Characteristics |
| This compound | S1P2 | 1.03 µM[1][2][7] | Potent and selective S1P2 agonist. Potential for research in cancer.[1][2][7] |
| Ozanimod | S1P1, S1P5 | S1P1: ~1.03 nM[8] | Selective S1P1 and S1P5 agonist.[8] Used in the treatment of relapsing multiple sclerosis.[9] |
| Ponesimod | S1P1 | 5.7 nM[8] | Orally active, selective S1P1 immunomodulator.[8] |
| Siponimod | S1P1, S1P5 | S1P1: 0.39 nM[8] | Selective for S1P1 and S1P5 receptors.[8] Used for secondary progressive multiple sclerosis.[10][11] |
| JTE-013 | S1P2 | Antagonist (IC50: 17-22 nM)[12][13] | Potent and specific S1P2 antagonist, useful as a tool compound to probe S1P2 function.[12][13][14] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Generalized S1P Receptor Signaling Pathway.
Caption: Experimental Workflow for S1P Agonist Validation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate validation and comparison of S1P receptor agonists.
GTPγS Binding Assay
This assay measures the direct activation of G-proteins following agonist binding to the receptor and is a primary method for quantifying agonist potency (EC50) and efficacy.[10][15][16]
-
Objective: To determine the ability of a test compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the S1P receptor of interest.
-
Materials:
-
Cell membranes prepared from cells overexpressing the target S1P receptor (e.g., S1P2 for this compound).
-
[35S]GTPγS (radiolabeled).
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Test compounds (this compound and alternatives) at various concentrations.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
-
Procedure:
-
Incubate cell membranes with the test compound and GDP for a pre-incubation period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C to allow for agonist-stimulated binding.
-
Terminate the reaction. For filtration assays, rapidly filter the reaction mixture through filter plates and wash with ice-cold buffer. For SPA, add SPA beads to capture the membranes.[10]
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the specific binding as a function of compound concentration and use non-linear regression to determine the EC50 and Emax values.
-
cAMP Assay (for Gi-coupled receptors like S1P1)
This assay is used to measure the inhibition of adenylyl cyclase activity, a downstream effect of Gi-protein activation.[9][17][18][19][20]
-
Objective: To quantify the ability of an S1P1 agonist to inhibit forskolin-stimulated cAMP production.
-
Materials:
-
Procedure:
-
Plate cells in a suitable microplate and allow them to adhere.
-
Pre-treat cells with the test compound at various concentrations for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.[9]
-
Measure the signal (e.g., fluorescence or luminescence) which is inversely proportional to the amount of cAMP produced.
-
Calculate the percent inhibition of forskolin-stimulated cAMP levels for each compound concentration and determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and internalization, as well as in biased signaling.[21][22][23][24]
-
Objective: To quantify the potency and efficacy of a test compound in inducing the interaction between the S1P receptor and β-arrestin.
-
Materials:
-
Procedure:
-
Plate the engineered cells in an appropriate microplate.
-
Add the test compounds at various concentrations.
-
Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).
-
Add the detection reagents and substrate as per the assay manufacturer's instructions.
-
Measure the resulting signal (e.g., luminescence or chemiluminescence), which is directly proportional to the extent of β-arrestin recruitment.
-
Plot the signal as a function of compound concentration to determine the EC50 and Emax values.[22]
-
By employing these standardized protocols, researchers can robustly validate the agonist activity of this compound at the S1P2 receptor and accurately compare its pharmacological profile to other S1P receptor modulators, thereby facilitating the exploration of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of S1P2 receptor, a possible mechanism of inhibition of adipogenic differentiation by sphingosine 1‑phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of S1P1 and S1P2 receptor function in smooth muscle by receptor silencing and receptor protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S1PR2 sphingosine-1-phosphate receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
- 14. selleckchem.com [selleckchem.com]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. GloSensor™ cAMP Assay Protocol [promega.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S1PR2 Signaling Modulators: CYM-5482 vs. JTE-013
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two widely used modulators of the Sphingosine-1-Phosphate Receptor 2 (S1PR2): CYM-5482, a potent agonist, and JTE-013, a highly selective antagonist. This document outlines their distinct mechanisms of action, presents key experimental data for performance comparison, and provides detailed methodologies for essential experiments.
Introduction to S1PR2 and its Modulators
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a myriad of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1PR1-5. S1PR2, in particular, is implicated in diverse physiological and pathological processes, including immune cell trafficking, vascular permeability, and tumor biology.[1][2][3] The ability to selectively modulate S1PR2 signaling is paramount for dissecting its biological functions and for the development of novel therapeutics.
This guide focuses on two key research tools:
-
This compound: A potent and selective agonist of S1PR2, meaning it activates the receptor.[4][5][6]
-
JTE-013: A potent and highly selective antagonist of S1PR2, which blocks the receptor's activity.[7]
The primary distinction lies in their opposing effects on S1PR2 activity, making them valuable tools for studying the downstream consequences of receptor activation and inhibition.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters for this compound and JTE-013 based on available experimental data.
| Compound | Action on S1PR2 | Potency (EC50/IC50) | Selectivity | Mechanism |
| This compound | Agonist | EC50: 1.03 µM[4][6] | Selective for S1PR2 | Allosteric Agonist[8][9] |
| JTE-013 | Antagonist | IC50: 17.6 nM (human) | Highly selective for S1PR2 over S1P1 and S1P3 (>10 µM).[10] Also shows activity at S1P4 (IC50: 237 nM).[10] | Competitive Antagonist[8] |
Table 1: Summary of Pharmacological Properties
| Compound | Observed Biological Effects | References |
| This compound | Activates S1PR2-mediated signaling pathways. | [4][8] |
| JTE-013 | Inhibits S1P-induced cellular responses such as inhibition of cell migration. Reverses S1P-induced Akt inhibition and inhibits S1P-induced ERK activation. Used to study the role of S1PR2 in various in vivo models, including inflammation and cancer. | [10][11][12][13][14] |
Table 2: Summary of Reported Biological Activities
S1PR2 Signaling Pathways
S1PR2 couples to multiple G proteins, including Gαi, Gαq, and Gα12/13, to initiate a variety of downstream signaling cascades.[15][16][17] The activation of these pathways by an agonist like this compound or their inhibition by an antagonist like JTE-013 can lead to diverse cellular outcomes.
Caption: S1PR2 Signaling Pathway Overview.
Experimental Methodologies
The characterization and comparison of S1PR2 modulators like this compound and JTE-013 rely on a set of standard pharmacological assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a compound for a receptor. A radiolabeled ligand that binds to the receptor is competed off by increasing concentrations of the unlabeled test compound.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing S1PR2.
-
Assay Buffer: Typically contains 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA, pH 7.5.[18]
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled S1P analog (e.g., [³²P]S1P) and varying concentrations of the test compound (JTE-013 or this compound).[18][19]
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Caption: Radioligand Binding Assay Workflow.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor and can distinguish between agonists and antagonists. Agonists will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, while antagonists will block this stimulation.
Protocol Outline:
-
Membrane Preparation: Use cell membranes containing S1PR2.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.
-
Incubation: Incubate membranes with the test compound (agonist or antagonist) in the presence of [³⁵S]GTPγS.[20][21][22]
-
Separation: Separate bound [³⁵S]GTPγS from free [³⁵S]GTPγS.
-
Detection: Quantify the amount of bound [³⁵S]GTPγS.
-
Data Analysis: Agonists will show a concentration-dependent increase in [³⁵S]GTPγS binding, from which an EC50 can be determined. Antagonists will inhibit the agonist-stimulated binding.
Caption: GTPγS Binding Assay Workflow.
Logical Relationship: Agonist vs. Antagonist in S1PR2 Signaling
The fundamental difference between this compound and JTE-013 lies in their opposing effects on the S1PR2 receptor, which in turn dictates the downstream cellular response.
References
- 1. What are S1PR2 modulators and how do they work? [synapse.patsnap.com]
- 2. S1PR2 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Comparative Analysis of S1PR2 Agonists for Researchers
This guide provides a detailed comparative analysis of selective agonists for the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available agonists, their performance based on experimental data, and detailed methodologies for key assays.
Introduction to S1PR2 and its Agonists
Sphingosine-1-phosphate (S1P) is a bioactive lipid that exerts its effects through a family of five G protein-coupled receptors, S1PR1-5.[1] S1PR2, in particular, is widely expressed and plays a crucial role in regulating diverse cellular processes, including cell migration, proliferation, and survival.[1][2] Upon activation, S1PR2 couples to multiple G protein families, including Gi/o, Gq, and G12/13, initiating a cascade of downstream signaling events.[2][3] The development of selective S1PR2 agonists is of significant interest for elucidating the receptor's function and for its therapeutic potential in various diseases.[1] This guide focuses on the comparative analysis of currently identified selective S1PR2 agonists.
Quantitative Performance of S1PR2 Agonists
The following table summarizes the quantitative data for known selective S1PR2 agonists. Potency is typically measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in functional assays.
| Compound Name | Agonist Type | Potency (EC50/IC50) | Selectivity | Assay Method | Reference |
| CYM-5520 | Allosteric Agonist | EC50: 0.48 µM | Highly selective for S1PR2 over S1PR1, S1PR3, S1PR4, and S1PR5. | CRE-bla reporter assay | [4][5][6] |
| EC50: 1.6 µM | cAMP biosensor assay | [4] | |||
| XAX-162 | Agonist | EC50: 0.55 µM | Highly selective for S1PR2 over S1PR1, S1PR3, S1PR4, and S1PR5. | Not specified | [4] |
| Endogenous Ligand (S1P) | Orthosteric Agonist | EC50: 10 nM | Binds to all S1P receptor subtypes. | cAMP biosensor assay | [4] |
| IC50: 25 nM | Radioligand binding assay ([33P]-S1P) | [4] |
S1PR2 Signaling Pathways
S1PR2 activation initiates a complex network of intracellular signaling pathways due to its ability to couple to multiple G protein subtypes. The diagram below illustrates the primary signaling cascades activated by S1PR2.
References
- 1. An overview of sphingosine-1-phosphate receptor 2: Structure, biological function, and small-molecule modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Validating CYM-5482 in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYM-5482, a selective Sphingosine-1-Phosphate Receptor 2 (S1P2) agonist, with alternative compounds for the validation in primary cell cultures. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound and S1P2 Signaling
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1P2), a G protein-coupled receptor (GPCR) involved in a variety of cellular processes.[1] S1P2 activation is known to couple to different G proteins, including Gα12/13, Gαq, and Gαi, leading to the initiation of distinct downstream signaling cascades.[2]
The S1P2 receptor is widely expressed in various tissues and cell types, including the immune, nervous, and cardiovascular systems.[2] Its activation has been linked to the regulation of cell migration, proliferation, and contraction.[1][3] In primary endothelial cells, S1P2 signaling can lead to the activation of the RhoA pathway, resulting in the formation of stress fibers and influencing vascular permeability. In primary neurons, S1P2 activation can modulate neurite retraction, while in primary smooth muscle cells, it can induce contraction.[3] S1P2 signaling also plays a role in immune cell trafficking, often acting to inhibit migration.[4]
Comparative Analysis of S1P2 Receptor Agonists
Validating the effects of this compound in primary cell cultures requires a comparison with other available S1P2 receptor modulators. This section provides a summary of this compound and its key comparators.
| Compound | Type | Target(s) | Reported EC50/IC50 | Key Features |
| This compound | Agonist | S1P2 | EC50: 1.03 µM | Selective S1P2 agonist. |
| CYM-5520 | Agonist | S1P2 | EC50: 480 nM[5][6][7] | A highly selective, allosteric agonist of S1P2.[6] Does not activate S1PR1, 3, 4, and 5.[6] |
| JTE-013 | Antagonist | S1P2 | IC50: 17.6 nM | A potent and selective S1P2 antagonist, useful for blocking S1P2-mediated effects. |
| Sphingosine-1-Phosphate (S1P) | Endogenous Agonist | S1P1-5 | Varies by receptor and cell type | The natural ligand for all S1P receptors, serves as a positive control. |
Signaling Pathways and Experimental Workflow
To effectively validate this compound in primary cells, it is crucial to understand the downstream signaling pathways and to have a structured experimental workflow.
Experimental Protocols for Validation in Primary Cell Cultures
The following are detailed protocols for key experiments to validate the activity of this compound in primary cell cultures.
Primary Cell Culture Protocols
4.1.1. Primary Endothelial Cell Culture (e.g., HUVECs)
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Gelatin-based coating solution
-
Culture flasks/plates
-
-
Protocol:
-
Coat culture vessels with a gelatin-based solution for at least 30 minutes at 37°C.
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer cells to a centrifuge tube containing pre-warmed EGM-2 and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh EGM-2 and seed onto the gelatin-coated culture vessel.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and subculture when cells reach 80-90% confluency using 0.25% Trypsin-EDTA for detachment.
-
4.1.2. Primary Neuron Culture (e.g., Cortical Neurons)
-
Materials:
-
Embryonic day 18 (E18) rat or mouse cortices
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Papain and DNase I
-
Poly-D-lysine coated culture plates/coverslips
-
HBSS (Hank's Balanced Salt Solution)
-
-
Protocol:
-
Dissect cortices from E18 embryos in ice-cold HBSS.
-
Mince the tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Layer the cell suspension over a density gradient (e.g., OptiPrep) and centrifuge to separate neurons from debris and other cell types.
-
Collect the neuron-enriched fraction and wash with Neurobasal medium.
-
Plate the neurons on Poly-D-lysine coated surfaces and culture in Neurobasal medium with supplements at 37°C and 5% CO2.
-
Perform a partial media change every 3-4 days.
-
4.1.3. Primary Vascular Smooth Muscle Cell (VSMC) Culture
-
Materials:
-
Aortic tissue from rat or mouse
-
DMEM supplemented with 10% FBS and antibiotics
-
Collagenase and Elastase
-
Culture flasks
-
-
Protocol:
-
Excise the aorta and remove the adventitia and endothelium.
-
Cut the remaining medial layer into small pieces and digest with a mixture of collagenase and elastase at 37°C.
-
Filter the cell suspension to remove undigested tissue.
-
Centrifuge the filtrate and resuspend the cell pellet in DMEM with 10% FBS.
-
Plate the cells in culture flasks and maintain at 37°C and 5% CO2.
-
Change the medium every 3-4 days and subculture when confluent.
-
Functional Assay Protocols
4.2.1. RhoA Activation Assay (G-LISA)
-
Principle: This ELISA-based assay quantifies the amount of active, GTP-bound RhoA in cell lysates.
-
Protocol:
-
Culture primary cells (e.g., endothelial cells) in 96-well plates.
-
Starve cells in serum-free medium for 2-4 hours prior to stimulation.
-
Treat cells with a dose-response of this compound, CYM-5520, S1P (positive control), and vehicle (negative control) for a short duration (e.g., 5-15 minutes).
-
Lyse the cells and immediately perform the G-LISA assay according to the manufacturer's instructions.
-
Read the absorbance at 490 nm and calculate the fold change in RhoA activation compared to the vehicle control.
-
4.2.2. ERK1/2 Phosphorylation Assay (Western Blot)
-
Principle: This assay detects the phosphorylation of ERK1/2, a downstream target of S1P2 signaling through Gαi.
-
Protocol:
-
Plate primary cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Stimulate cells with agonists as described in the RhoA assay for various time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. Normalize phospho-ERK levels to total ERK.
-
4.2.3. Intracellular Calcium Mobilization Assay
-
Principle: This assay measures transient increases in intracellular calcium concentration upon GPCR activation, typically mediated by Gαq.
-
Protocol:
-
Seed primary cells (e.g., neurons or astrocytes) in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope to measure baseline fluorescence.
-
Inject the S1P2 agonists at various concentrations and immediately begin recording fluorescence intensity over time.
-
Analyze the data to determine the peak fluorescence change in response to agonist stimulation.
-
4.2.4. Cell Migration Assay (Transwell Assay)
-
Principle: This assay quantifies the migratory response of cells towards a chemoattractant. S1P2 activation is often inhibitory to migration.
-
Protocol:
-
Plate primary immune cells (e.g., T cells or macrophages) in the upper chamber of a Transwell insert with a porous membrane.
-
Add medium containing different concentrations of a known chemoattractant (e.g., CXCL12) to the lower chamber.
-
Include this compound, CYM-5520, or vehicle in the upper chamber with the cells.
-
Incubate for a period sufficient for cell migration (e.g., 4-24 hours).
-
Quantify the number of cells that have migrated to the lower chamber by cell counting or using a fluorescent dye.
-
4.2.5. Smooth Muscle Cell Contraction Assay
-
Principle: This assay measures the contraction of smooth muscle cells in response to agonists.
-
Protocol:
-
Culture primary vascular smooth muscle cells on a flexible silicone substrate or in a collagen gel.
-
Treat the cells with this compound, CYM-5520, S1P, and vehicle.
-
Capture images of the cells or the gel before and after treatment.
-
Measure the change in cell surface area or the contraction of the collagen gel to quantify the contractile response.
-
Conclusion
Validating the activity of this compound in primary cell cultures provides a more physiologically relevant understanding of its biological effects compared to studies in immortalized cell lines. By employing a panel of primary cells relevant to the known distribution and function of the S1P2 receptor, and by utilizing a combination of signaling and phenotypic assays, researchers can robustly characterize the potency and efficacy of this compound. The comparative data, though primarily from cell line studies, alongside the detailed protocols provided in this guide, offer a solid framework for the rigorous validation of this and other S1P2 receptor agonists in a preclinical setting. The inclusion of both an alternative agonist (CYM-5520) and a selective antagonist (JTE-013) is crucial for confirming the S1P2-specificity of the observed effects.
References
- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate induces contraction of coronary artery smooth muscle cells via S1P2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide: The Synthetic Agonist CYM-5482 and the Endogenous Ligand S1P at the S1P₂ Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic molecule CYM-5482 and the endogenous lipid mediator, Sphingosine-1-Phosphate (S1P), in their interaction with the S1P₂ receptor, a key player in various physiological and pathological processes. This document synthesizes available experimental data to offer an objective overview of their binding characteristics, functional potencies, and downstream signaling pathways.
Executive Summary
Endogenous S1P is a ubiquitous signaling molecule that orchestrates a multitude of cellular responses by activating a family of five G protein-coupled receptors (GPCRs), namely S1P₁₋₅. The S1P₂ receptor subtype is of particular interest due to its role in regulating cell migration, vascular tone, and inflammatory responses. This compound has been identified as a potent and selective synthetic agonist for the S1P₂ receptor. A critical distinction lies in their binding mechanisms: S1P is the natural, orthosteric ligand, while evidence suggests this compound and related molecules act as allosteric agonists, binding to a different site on the receptor. This fundamental difference may have implications for their downstream signaling and ultimate physiological effects. While both activate the S1P₂ receptor, the nuances of their interaction are crucial for understanding their therapeutic potential and for the design of future S1P₂-targeted drugs.
Quantitative Data Comparison
The following table summarizes the key pharmacological parameters for endogenous S1P and this compound at the S1P₂ receptor, based on available in vitro data.
| Parameter | Endogenous S1P | This compound | Reference |
| Binding Affinity (Kd) | ~27 nM | Not explicitly reported | [1] |
| Functional Potency (EC₅₀) | 3.8–8.9 nM (GTPγS binding) | 1.03 µM | [1][2] |
| Inhibitory Concentration (IC₅₀) | ~25 nM (radioligand displacement) | 1.0 µM | [2][3] |
| Binding Site | Orthosteric | Allosteric | [3][4] |
| Receptor Selectivity | Acts on all five S1P receptors (S1P₁₋₅) | Selective for S1P₂ | [2] |
Signaling Pathways
Activation of the S1P₂ receptor by both endogenous S1P and synthetic agonists like this compound initiates a cascade of intracellular signaling events. The S1P₂ receptor is known to couple to multiple heterotrimeric G proteins, primarily Gα12/13, Gαq, and Gαi.[5][6] This promiscuous coupling allows for the activation of diverse and sometimes opposing cellular responses.
The primary downstream signaling pathways include:
-
Gα12/13-Rho/Rho Kinase Pathway: This is a hallmark of S1P₂ activation, leading to the formation of actin stress fibers and focal adhesions.[7][8] This pathway is largely responsible for the inhibition of cell migration and the induction of smooth muscle contraction.[9]
-
Gαq-Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).[10]
-
Gαi Pathway: Coupling to Gαi can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5]
-
NF-κB Pathway: S1P₂ activation has been shown to stimulate the NF-κB signaling pathway, contributing to pro-inflammatory responses in endothelial cells.[11][12]
While this compound, as an S1P₂ agonist, is expected to trigger these same pathways, its allosteric nature could potentially lead to biased agonism. This phenomenon, where a ligand preferentially activates a subset of a receptor's signaling repertoire, has been observed for other S1P receptors.[13][14] However, direct comparative studies on the downstream signaling profiles of S1P and this compound at the S1P₂ receptor are not yet extensively available in the literature.
References
- 1. S1PR2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The G protein-coupled receptor S1P2 regulates Rho/Rho kinase pathway to inhibit tumor cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Smooth muscle - Wikipedia [en.wikipedia.org]
- 10. Characterization of S1P1 and S1P2 receptor function in smooth muscle by receptor silencing and receptor protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine-1-phosphate receptor-2 mediated NFκB activation contributes to tumor necrosis factor-α induced VCAM-1 and ICAM-1 expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An autocrine sphingosine-1-phosphate signaling loop enhances NF-κB-activation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of sphingosine-1-phosphate receptor 1 activation and biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HDL-bound sphingosine 1-phosphate acts as a biased agonist for the endothelial cell receptor S1P1 to limit vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating S1PR2 Modulation in Preclinical Research: A Comparative Analysis
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the efficacy of Sphingosine-1-Phosphate Receptor 2 (S1PR2) modulators in animal models. This report synthesizes available preclinical data to facilitate informed decisions in the exploration of S1PR2-targeted therapeutics.
While the selective S1PR2 agonist CYM-5482 has been characterized in vitro, to date, there is a notable absence of published in vivo efficacy data for this compound. This guide, therefore, provides a comparative analysis of closely related S1PR2 modulators for which preclinical animal model data are available. By examining the effects of the S1PR2 agonist CYM-5520 and the antagonist JTE-013, we aim to offer a valuable resource for understanding the potential therapeutic implications of S1PR2 modulation.
Comparative Efficacy of S1PR2 Modulators in Animal Models
The following tables summarize the quantitative outcomes of studies investigating the in vivo efficacy of the S1PR2 agonist CYM-5520 and the S1PR2 antagonist JTE-013 in various disease models.
S1PR2 Agonist: CYM-5520
| Animal Model | Condition | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Ovariectomized Mice | Osteoporosis | 10 mg/kg; i.p.; 5 consecutive days per week for 6 weeks | - Increased long bone and vertebral bone mass. - Elevated osteoblast number and osteoid surface. - Increased plasma concentrations of procollagen I C-terminal propeptide. | [1] |
| Rat | Alveolar Bone Defect | Local administration of CYM-5520 | - Significantly higher bone volume/total volume (BV/TV) and trabecular number (Tb.N) compared to control. | [2] |
S1PR2 Antagonist: JTE-013
| Animal Model | Condition | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Mice | Caerulein-induced Acute Pancreatitis | Single injection 1 hour before pancreatitis induction | - Significantly decreased serum lipase and α-amylase levels. - Reduced serum levels of IL-6 and TNF-α. - Decreased infiltration of Ly6G+ neutrophils and CD68+ macrophages in the pancreas. | [3] |
| Mice | Endotoxemia (LPS-induced) | Pre-treatment with JTE-013 | - Significantly inhibited LPS-induced expression of E-selectin, VCAM-1, and MCP-1 mRNA in the liver. - Significantly decreased LPS-induced expression of VCAM-1, ICAM-1, TF, and MCP-1 mRNA in the lungs. | [4] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are the detailed methodologies for the key experiments cited in this guide.
Osteoporosis Model with CYM-5520
-
Animal Model: Ovariectomized mice were used to model postmenopausal osteoporosis.
-
Treatment: Mice received intraperitoneal (i.p.) injections of CYM-5520 at a dose of 10 mg/kg.
-
Dosing Regimen: Injections were administered for 5 consecutive days per week over a period of 6 weeks.
-
Outcome Measures: Bone mass was assessed using various techniques. The number of osteoblasts and the surface area of osteoids were quantified. Plasma levels of the bone formation marker procollagen I C-terminal propeptide were also measured.[1]
Acute Pancreatitis Model with JTE-013
-
Animal Model: Acute pancreatitis was induced in mice using caerulein.
-
Treatment: JTE-013 was administered as a single injection one hour prior to the induction of pancreatitis.
-
Outcome Measures: Pancreatic injury was evaluated by measuring serum levels of lipase and α-amylase. Systemic inflammation was assessed by quantifying serum concentrations of IL-6 and TNF-α. The infiltration of inflammatory cells (neutrophils and macrophages) into the pancreatic tissue was determined.[3]
Visualizing the S1PR2 Signaling Pathway and Experimental Logic
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: S1PR2 signaling cascade.
Caption: Preclinical experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine-1-phosphate receptor 2 agonist induces bone formation in rat apicoectomy and alveolar bone defect model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating S1P Receptor Agonism: A Comparative Guide to CYM-5482 and CYM-5442 for Reproducible Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative overview of two sphingosine-1-phosphate (S1P) receptor agonists, CYM-5482 and CYM-5442, with a focus on providing data and methodologies to support the reproducibility of experiments involving these compounds.
A critical point of clarification is the distinction between the two compounds. This compound is a selective agonist for the S1P receptor 2 (S1PR2)[1][2]. In contrast, CYM-5442 is a potent and selective agonist of the S1P receptor 1 (S1PR1)[3][4]. Due to a greater abundance of published data for CYM-5442, this guide will provide a more extensive comparison of its experimental reproducibility, while also presenting the available data for this compound.
Quantitative Data Summary
To facilitate the comparison of experimental outcomes, the following tables summarize the in vitro and in vivo quantitative data reported for CYM-5442 and this compound.
In Vitro Potency and Efficacy of S1P Receptor Agonists
| Compound | Target Receptor | Assay | Cell Line | Reported EC50 | Reference |
| CYM-5442 | S1P1 | p42/p44 MAPK Phosphorylation | CHO-K1 (WT S1P1) | 46 nM | [3] |
| S1P1 | p42/p44 MAPK Phosphorylation | CHO-K1 (R120A mutant S1P1) | 67 nM | [3] | |
| S1P1 | p42/p44 MAPK Phosphorylation | CHO-K1 (E121A mutant S1P1) | 134 nM | [3] | |
| S1P1 | General Agonist Activity | Not Specified | 1.35 nM | [4][5] | |
| This compound | S1PR2 | CRE-bla reporter assay | Not Specified | 1.0 µM | [2] |
| S1PR2 | General Agonist Activity | Not Specified | 1.03 µM | [1] | |
| FTY720-P | S1P1, S1P3, S1P4, S1P5 | Not Specified | Not Specified | Not Specified | [6] |
| SEW2871 | S1P1 | CRE-bla reporter assay | CHO-K1 | pEC50 = -7.54 | [3] |
In Vivo Efficacy: Induction of Lymphopenia by S1P1 Agonists
| Compound | Species | Dose and Administration | Time Point | Effect on Lymphocytes | Reference |
| CYM-5442 | Mouse | 10 mg/kg, i.p. | 5 hours | 64% decrease in WBCs; 63% decrease in B-cells; 83-84% decrease in T-cells | [3] |
| Mouse | 3 mg/kg, i.p. daily | Day -1 to Day 3 post BMT | Did not induce obvious lymphopenia in aGVHD model | [6] | |
| Mouse | 2 mg/kg, i.t. | 8 hours | Significant decrease in total WBCs | [7] | |
| FTY720 | Mouse | 0.5 mg/kg | Up to 120 hours | Maintained lymphopenia | [8][9] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducibility. Below are methodologies for key experiments involving CYM-5442 and this compound.
S1P1 Receptor-Mediated p42/p44 MAPK (ERK) Phosphorylation Assay
This protocol is adapted from studies on CYM-5442[3].
1. Cell Culture and Transfection:
-
Culture CHO-K1 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
For transient transfections, use a suitable transfection reagent to introduce wild-type or mutant human S1P1 receptor plasmids.
-
Allow 24-48 hours for receptor expression.
2. Cell Stimulation:
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Prepare serial dilutions of CYM-5442 or other agonists in serum-free media.
-
(Optional) For antagonist studies, pre-incubate cells with the antagonist (e.g., 10 µM W146) for 30 minutes.
-
Add the agonist to the cells and incubate for the desired time (e.g., 5-15 minutes) at 37°C.
3. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity[10][11][13].
4. Western Blotting:
-
Separate protein lysates (20 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane[10][12].
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature[12].
-
Incubate the membrane with a primary antibody against phospho-p42/p44 MAPK overnight at 4°C[12].
-
Wash the membrane three times with TBST[12].
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[12].
-
Wash the membrane three times with TBST[12].
-
Detect the signal using an ECL chemiluminescence reagent[12][13].
-
Strip the membrane and re-probe for total p42/p44 MAPK as a loading control.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-p42/p44 MAPK signal to the total p42/p44 MAPK signal.
-
Plot the normalized data against the agonist concentration and fit a dose-response curve to determine the EC50 value.
In Vivo Lymphopenia Assay in Mice
This protocol is based on studies using CYM-5442 and other S1P1 agonists[3][6].
1. Animal Handling and Dosing:
-
Use an appropriate mouse strain (e.g., C57BL/6J).
-
Acclimatize the animals for at least one week before the experiment.
-
Prepare the desired dose of CYM-5442 in a suitable vehicle (e.g., PBS).
-
Administer the compound via the desired route (e.g., intraperitoneal injection)[3][6].
2. Blood Collection:
-
At the specified time points (e.g., 5 hours post-injection), collect blood from the mice[3]. Retro-orbital or submandibular vein puncture are common methods[14][15][16].
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA)[15][16].
3. Lymphocyte Counting using Flow Cytometry:
-
Aliquot 50-100 µL of whole blood into a flow cytometry tube[17].
-
Add a cocktail of fluorescently labeled antibodies specific for different lymphocyte populations (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-B220)[14].
-
Incubate for 30 minutes at room temperature in the dark[17].
-
Lyse the red blood cells using a lysis buffer (e.g., eBioscience 1-Step fix/lyse solution)[14][17].
-
Wash the cells with FACS buffer (e.g., PBS with 0.5% BSA and 5mM EDTA)[14].
-
Acquire the samples on a flow cytometer.
-
(Optional) For absolute cell counts, add counting beads to the samples before acquisition[14].
4. Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify different lymphocyte subsets based on the expression of specific markers (e.g., T-cells: CD45+/CD3+; B-cells: CD45+/B220+).
-
Calculate the percentage and absolute number of each lymphocyte population.
-
Compare the lymphocyte counts between the treated and vehicle control groups.
S1PR2-Mediated RhoA Activation Assay
This is a general protocol for a RhoA activation assay that can be adapted for use with this compound[18][19][20][21].
1. Cell Culture and Stimulation:
-
Culture a cell line endogenously expressing or transfected with S1PR2.
-
Serum-starve the cells for 4-6 hours.
-
Stimulate the cells with the desired concentration of this compound for a short period (e.g., 1-5 minutes).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with an ice-cold lysis buffer containing protease inhibitors[18][19].
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C[20].
3. Pull-Down of Active RhoA:
-
Incubate the cell lysates with Rhotekin-RBD agarose beads, which specifically bind to GTP-bound (active) RhoA, for 45-60 minutes at 4°C with gentle rotation[18][20].
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins[18][20].
4. Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-RhoA antibody[18].
-
Detect the signal as described in the pERK western blot protocol.
-
Run a parallel western blot on a portion of the total cell lysate to determine the total RhoA levels for normalization.
5. Data Analysis:
-
Quantify the amount of pulled-down RhoA and normalize it to the total RhoA in the lysate.
-
Compare the levels of active RhoA in stimulated versus unstimulated cells.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: S1P1 Receptor Signaling Pathway Activated by CYM-5442.
Caption: S1PR2 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for In Vivo Lymphopenia Assay.
Discussion on Reproducibility
The reproducibility of experiments with S1P receptor agonists can be influenced by several factors. In vitro, variations in cell lines, receptor expression levels, and specific assay conditions (e.g., incubation times, reagent concentrations) can lead to different EC50 values. For instance, the reported EC50 for CYM-5442 varies depending on the specific assay and cell line used[3][4][5].
In vivo, the observed effects, such as the degree of lymphopenia, can be influenced by the animal strain, age, sex, dose, and route of administration of the compound[22][23]. A study on various S1P modulators in a real-world clinical setting demonstrated significant variability in the extent of lymphocyte reduction[22]. Furthermore, the timing of sample collection is critical, as the lymphopenic effect of some S1P1 modulators can be transient[24].
To enhance the reproducibility of experiments with this compound, CYM-5442, and other S1P receptor agonists, it is imperative for researchers to meticulously document and report all experimental details. This includes the specific lot numbers of reagents, detailed cell culture conditions, and comprehensive descriptions of animal models and procedures. By providing this level of detail, the scientific community can more effectively evaluate, replicate, and build upon previous findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to selecting high-performing antibodies for S1PR1 (UniProt ID: P21453) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. sinobiological.com [sinobiological.com]
- 13. origene.com [origene.com]
- 14. bowdish.ca [bowdish.ca]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]
- 17. research.pasteur.fr [research.pasteur.fr]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for CYM-5482
For researchers and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. CYM-5482, a potent and selective agonist of the Sphingosine 1-phosphate receptor 2 (S1PR2), is a valuable tool in cancer research. However, as a research compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions may not be readily available. In the absence of explicit guidance, a conservative approach based on established principles of hazardous waste management is essential. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Hazard Assessment and Waste Profiling
Given that this compound is a biologically active small molecule, it should be treated as a potentially hazardous substance. The initial step in its disposal is a thorough hazard assessment. While specific toxicological data is limited, its role as a receptor agonist suggests that it can elicit physiological effects and should be handled with care.
Key Considerations for Waste Profiling:
| Property | Assessment Implication | Disposal Implication |
| Toxicity | As a potent S1PR2 agonist, this compound is biologically active. The full toxicological profile is unknown. | Assume the compound is toxic and handle it with appropriate personal protective equipment (PPE). Waste must be clearly labeled as toxic. |
| Ignitability | Based on typical small molecule structures, it is unlikely to be ignitable, but this should not be assumed without data. | Unless confirmed otherwise, collect in designated flammable waste containers if dissolved in a flammable solvent. |
| Corrosivity | The pH of this compound in solution is not readily available. | Waste solutions should be considered corrosive if the pH is ≤ 2 or ≥ 12.5, requiring specific containers and possible neutralization. |
| Reactivity | There is no information to suggest this compound is reactive with water, air, or other common laboratory substances. | Handle as a stable compound, but avoid mixing with other chemical waste streams unless compatibility is known. |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation: Proper segregation at the point of generation is crucial to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste: Collect all solid this compound, contaminated weighing boats, filter paper, and contaminated PPE (e.g., gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof hazardous waste container. If a flammable solvent was used, the waste must be stored in a container suitable for flammable liquids. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
3. Containerization and Labeling: All waste containers must be appropriate for the type of waste and clearly labeled.
-
Container Choice: Use containers that are compatible with the chemical waste. For liquid waste, ensure the container has a secure, tight-fitting lid.
-
Labeling: All containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic"). The accumulation start date must also be clearly marked on the label.
4. Storage: Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel. Ensure the storage area is secure and away from ignition sources or incompatible materials.
5. Final Disposal: Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of chemical waste in the regular trash or down the sanitary sewer unless explicitly authorized by your institution's EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
